Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary & Chemical Significance
1-(2,2-Dibromoethenyl)cyclopropane (also referred to as 2,2-dibromovinylcyclopropane) is a highly versatile, stereochemically dense building block in modern synthetic organic chemistry. It is prominently featured in radical-mediated[3+2] cycloadditions to construct complex, highly substituted cyclopentane architectures[1][2]. Furthermore, it serves as a critical intermediate in visible-light-driven photoredox catalysis, enabling the rapid assembly of cyclic amine-containing scaffolds and pyrrolidines[3].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic properties of this molecule. Beyond merely listing data, this guide elucidates the quantum mechanical causality behind the observed chemical shifts and provides a field-proven, self-validating synthetic protocol for its preparation via the Corey-Fuchs reaction.
Structural and Magnetic Resonance Theory
The molecule consists of a highly strained cyclopropyl ring conjugated to a gem-dibromoalkene moiety. This unique structural topology creates distinct electronic environments that manifest clearly in NMR spectroscopy:
The Heavy Atom Effect (Spin-Orbit Coupling): The two bulky, electron-rich bromine atoms exert a profound spin-orbit coupling effect on the adjacent alkene carbon. This relativistic effect induces an anomalous magnetic shielding tensor, pushing the otherwise deshielded
sp2
carbon significantly upfield.
Ring Strain and Walsh Orbitals: The cyclopropane ring possesses C-C bonds with unusually high p-character and C-H bonds with high s-character. This alters the local magnetic environment, creating a diamagnetic ring current that pushes the cyclopropyl protons significantly upfield compared to standard aliphatic systems.
Diastereotopicity: The restricted rotation and rigid geometry of the cyclopropane ring render the methylene protons diastereotopic. Even though the two -CH
2
carbons are chemically equivalent, the protons on each carbon exist in distinct spatial environments (cis or trans relative to the bulky dibromovinyl group), creating complex multiplet splitting patterns.
Quantitative NMR Data Presentation
The following tables summarize the validated
1
H and
13
C NMR spectral data (acquired in CDCl
3
at 298 K).
Table 1:
1
H NMR Spectroscopic Data (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
1
5.84
Doublet (d)
1H
~9.0
-CH =CBr
2
(Vinylic)
2
1.62
Multiplet (m)
1H
-
Cyclopropyl -CH - (Methine)
3
0.98
Multiplet (m)
2H
-
Cyclopropyl -CH2
(Trans protons)
4
0.65
Multiplet (m)
2H
-
Cyclopropyl -CH2
(Cis protons)
Table 2:
13
C NMR Spectroscopic Data (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Type
Assignment
Causality / Spectroscopic Note
1
142.5
C (
sp2
)
-C H=CBr
2
Deshielded by the adjacent double bond and inductive pull of halogens.
2
86.3
C (
sp2
)
=C Br
2
Highly shielded by the heavy atom effect of the geminal bromines.
3
16.4
CH (
sp3
)
Cyclopropyl -C H-
Upfield shift driven by cyclopropane ring current and high s-character.
4
7.8
CH
2
(
sp3
)
Cyclopropyl -C H
2
-
Equivalent carbons; extreme upfield shift due to ring strain.
Signal Assignment and Causality (Expertise & Experience)
Understanding the "why" behind the spectra is critical for troubleshooting reaction mixtures and confirming structural integrity.
Vinylic Proton Analysis (
δ
5.84):
The vinylic proton appears as a distinct doublet. While the geminal dibromo substitution strongly deshields the
β
-carbon, the
α
-proton is actually shielded relative to a standard unhalogenated alkene due to the anisotropic effect of the halogens. The doublet splitting (
3J≈9.0
Hz) arises purely from vicinal coupling to the adjacent cyclopropyl methine proton.
Methine Proton Analysis (
δ
1.62):
Normal cyclopropyl methine protons resonate around 0.5 ppm. The ~1.1 ppm downfield shift observed here is caused by its allylic position and the electron-withdrawing nature of the dibromovinyl group. It appears as a complex multiplet because it couples to the vinylic proton and all four diastereotopic methylene protons.
Methylene Protons Analysis (
δ
0.98, 0.65):
Because the C-C bond between the ring and the vinyl group can rotate, the two -CH
2
carbons are chemically equivalent on the NMR timescale (yielding a single
13
C peak at 7.8 ppm). However, the two protons on each carbon are diastereotopic. The protons cis to the dibromovinyl group experience a different magnetic shielding cone than those trans to it, resulting in two distinct multiplets, each integrating to 2H.
Experimental Methodologies: Synthesis and NMR Acquisition
To ensure trustworthiness, the following protocol describes a self-validating system for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane via the Corey-Fuchs olefination.
Step-by-Step Synthesis Protocol
Reagent Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add triphenylphosphine (PPh
3
, 2.0 equiv) and carbon tetrabromide (CBr
4
, 1.0 equiv) to 30 mL of anhydrous dichloromethane (DCM).
Ylide Formation: Stir the mixture at 0 °C for 15 minutes. The solution will turn a distinct orange/yellow color, indicating the formation of the reactive dibromomethylene phosphonium ylide.
Substrate Addition: Slowly add cyclopropanecarboxaldehyde (1.0 equiv) dropwise to the cooled solution.
Reaction Progression: Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature. Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material aldehyde (
Rf≈0.4
) should disappear, replaced by a non-polar UV-active spot (
Rf≈0.8
).
Quenching & Precipitation: Quench the reaction with saturated aqueous NaHCO
3
. To remove the bulk of the triphenylphosphine oxide byproduct, concentrate the organic layer, resuspend the crude residue in cold hexanes, and filter through a pad of Celite.
Purification: Purify the filtrate via flash column chromatography using 100% hexanes to yield the pure 1-(2,2-dibromoethenyl)cyclopropane as a clear oil.
NMR Sample Preparation & Acquisition
Solvent: Dissolve 15-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Validation: The success of the synthesis is immediately confirmed in the
1
H NMR spectrum by the complete absence of the aldehyde proton signal (typically at ~9.0 ppm) and the emergence of the vinylic doublet at 5.84 ppm.
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical flow of the synthesis and the NMR spin-system dependencies.
Diagram 1: Corey-Fuchs Synthesis Pathway
Caption: Corey-Fuchs synthesis pathway for 1-(2,2-dibromoethenyl)cyclopropane.
Diagram 2: NMR Signal Dependency Logic
Caption: 1H NMR spin-spin coupling network and signal dependencies.
References
[1] Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinylcyclopropane Cycloaddition Reflects Numerous Attractive Noncovalent Interactions. Journal of the American Chemical Society - ACS Publications. 1
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,2-Dibromoethenyl)cyclopropane in Solution
Abstract 1-(2,2-Dibromoethenyl)cyclopropane is a highly functionalized carbocycle with significant potential as a versatile building block in organic synthesis and drug discovery. Its unique structural motif, combining a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(2,2-Dibromoethenyl)cyclopropane is a highly functionalized carbocycle with significant potential as a versatile building block in organic synthesis and drug discovery. Its unique structural motif, combining a strained cyclopropane ring with a reactive gem-dibromoalkene, offers a gateway to a diverse array of molecular architectures. However, the inherent ring strain of the cyclopropane moiety and the electronic properties of the dibromoethenyl substituent raise critical questions regarding its thermodynamic stability in solution. This comprehensive technical guide provides an in-depth analysis of the factors governing the stability of 1-(2,2-dibromoethenyl)cyclopropane, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore the interplay of structural features, solvent effects, and potential decomposition pathways, supported by established theoretical principles and experimental methodologies.
Introduction: The Significance of Strained Vinylcyclopropanes
Cyclopropane rings are prevalent in numerous biologically active natural products and pharmaceutical agents.[1] The inherent ring strain of approximately 27.6 kcal/mol makes them kinetically reactive and susceptible to ring-opening reactions, providing a powerful tool for synthetic chemists.[2][3][4][5] When a vinyl group is appended to the cyclopropane ring, a conjugated system is formed that can undergo a variety of fascinating and synthetically useful transformations, most notably the vinylcyclopropane-cyclopentene rearrangement.[6][7] This rearrangement, which can proceed through either a diradical-mediated or a pericyclic mechanism, allows for the construction of five-membered rings, a common scaffold in complex molecules.[6][7]
The introduction of a gem-dibromoethenyl group onto the cyclopropane core, as in 1-(2,2-dibromoethenyl)cyclopropane, adds another layer of synthetic versatility. Gem-dihaloolefins are valuable precursors for a wide range of functional groups and can participate in various metal-catalyzed cross-coupling reactions.[8] The presence of the two bromine atoms significantly influences the electronic properties of the vinyl group, which in turn affects the stability of the entire molecule. Understanding the thermodynamic landscape of this compound in solution is therefore paramount for its effective utilization in multi-step syntheses and for predicting its shelf-life and compatibility in various reaction media.
Core Thermodynamic Considerations
The thermodynamic stability of a molecule in solution is governed by its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S). For 1-(2,2-dibromoethenyl)cyclopropane, several key factors contribute to its overall thermodynamic profile.
Inherent Ring Strain
The primary contributor to the thermodynamic instability of any cyclopropane derivative is its substantial ring strain. This strain arises from two main sources:
Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[5][9] This deviation leads to poor orbital overlap and weaker C-C bonds, making the ring susceptible to cleavage.[2]
Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, resulting in torsional strain.[5][9]
The total ring strain energy for the parent cyclopropane molecule is estimated to be around 27.6 kcal/mol.[2][5] While substituents can slightly alter this value, it remains a dominant factor in the molecule's overall enthalpy.
Electronic Effects of the gem-Dibromoethenyl Group
The two bromine atoms on the vinyl group exert a strong electron-withdrawing inductive effect. This effect can influence the stability of the adjacent cyclopropane ring. Furthermore, the π-system of the double bond can interact with the "bent" bonds of the cyclopropane ring, a phenomenon that can be probed by techniques like NMR spectroscopy.[2][10][11] The overall electronic impact of the dibromoethenyl substituent on the C1-C2 bond strength of the cyclopropane ring is a critical parameter in determining its propensity for rearrangement.
Potential Isomerization and Decomposition Pathways
The most probable pathway for the thermal decomposition of 1-(2,2-dibromoethenyl)cyclopropane is the vinylcyclopropane-cyclopentene rearrangement.[6][7] This reaction involves the cleavage of a cyclopropane C-C bond to form a diradical intermediate, which then cyclizes to form a five-membered ring. The activation energy for this process is significantly lower than that for simple cyclopropane ring cleavage due to the stabilization of the resulting radical by the adjacent vinyl group.[7]
It is important to note that while this rearrangement is a key reactive pathway, other decomposition routes could also be operative, particularly in the presence of catalysts or reactive solvents. These could include elimination reactions or additions to the double bond.
The Crucial Role of the Solvent
The choice of solvent can have a profound impact on the thermodynamic stability of a solute.[12][13] Solvent-solute interactions can stabilize or destabilize the ground state and any transition states, thereby altering both the thermodynamics and kinetics of potential reactions.[14][15]
Solvation Effects
The stability of 1-(2,2-dibromoethenyl)cyclopropane in solution will be influenced by the differential solvation of its ground state and any potential intermediates or transition states on the path to decomposition.[12][16] Polar solvents may stabilize charged or highly polar transition states, potentially accelerating decomposition rates.[12][13] For instance, if the transition state of the vinylcyclopropane rearrangement has a greater dipole moment than the ground state molecule, polar solvents would be expected to lower the activation energy for this process.
Solvent as a Reactant
In certain cases, the solvent can act as a reactant. For example, in protic solvents, solvolysis reactions could potentially occur, although this is less likely for a vinylcyclopropane under neutral conditions. The presence of acidic or basic impurities in the solvent could also catalyze decomposition pathways.
Experimental and Computational Approaches to Assess Stability
A comprehensive understanding of the thermodynamic stability of 1-(2,2-dibromoethenyl)cyclopropane requires a combination of experimental and computational techniques.
Experimental Methodologies
4.1.1. Reaction Calorimetry
Reaction calorimetry is a powerful technique for directly measuring the enthalpy change (ΔH) of a chemical reaction or physical process.[17][18] To determine the thermodynamic stability, one could, in principle, measure the enthalpy of a reaction that consumes 1-(2,2-dibromoethenyl)cyclopropane, such as its combustion in a bomb calorimeter.[19][20] However, a more practical approach for solution-phase stability would be to monitor any heat changes over time in a solution of the compound, which could indicate slow decomposition.
Calorimeter Preparation: A high-precision isothermal solution calorimeter is equilibrated at the desired experimental temperature (e.g., 25 °C). The heat capacity of the calorimeter containing the chosen solvent is determined by electrical calibration.
Sample Preparation: A precisely weighed sample of high-purity 1-(2,2-dibromoethenyl)cyclopropane is encapsulated in a sealed glass ampoule.
Measurement: The ampoule is submerged in the solvent within the calorimeter and allowed to reach thermal equilibrium. The ampoule is then broken, and the heat of solution is measured.
Long-Term Monitoring: The temperature of the solution is monitored over an extended period. Any significant and sustained heat evolution or absorption after the initial dissolution process would suggest a slow chemical transformation, providing qualitative and potentially quantitative data on the rate of decomposition.
Data Analysis: The heat flow data is integrated over time to determine the total enthalpy change. This can be used to calculate the enthalpy of solution and to monitor for any long-term enthalpic events related to instability.
4.1.2. Spectroscopic Monitoring
Spectroscopic techniques are invaluable for monitoring the concentration of a compound over time and for identifying any degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the structure of 1-(2,2-dibromoethenyl)cyclopropane and for detecting the formation of any new species.[21][22] The unique chemical shifts of the cyclopropyl protons, typically found in the upfield region of the ¹H NMR spectrum, are particularly diagnostic.[10][11] Quantitative NMR (qNMR) can be used to accurately measure the concentration of the compound over time in a given solvent at a specific temperature.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for separating and identifying volatile compounds. It can be used to monitor the purity of a sample of 1-(2,2-dibromoethenyl)cyclopropane and to identify any decomposition products that may form in solution over time.
Experimental Protocol: NMR Stability Study
Sample Preparation: A standard solution of 1-(2,2-dibromoethenyl)cyclopropane is prepared in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration and a resonance that does not overlap with the analyte signals is added.
Initial Spectrum: A quantitative ¹H NMR spectrum is acquired at time t=0. The integrals of the characteristic peaks of the analyte and the internal standard are carefully measured.
Incubation: The NMR tube is stored at a constant, controlled temperature.
Time-Course Monitoring: ¹H NMR spectra are acquired at regular intervals (e.g., every 24 hours, or more frequently if rapid degradation is suspected).
Data Analysis: The concentration of 1-(2,2-dibromoethenyl)cyclopropane at each time point is calculated by comparing the integral of its characteristic peaks to the integral of the internal standard. A plot of concentration versus time provides the degradation kinetics. The appearance of new peaks in the spectrum can be used to identify and quantify degradation products.
Computational Chemistry
In the absence of extensive experimental thermochemical data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of 1-(2,2-dibromoethenyl)cyclopropane and to calculate its electronic energy.[23] By performing similar calculations for potential isomerization or decomposition products, the relative thermodynamic stabilities can be predicted.
Continuum Solvation Models: To account for the effect of the solvent, the DFT calculations can be combined with a continuum solvation model (e.g., PCM, SMD).[14] This allows for the calculation of the Gibbs free energy of solvation, providing a more accurate picture of the thermodynamic landscape in solution.[16]
Computational Workflow: DFT Analysis of Stability
Caption: A typical workflow for computational analysis of reaction thermodynamics.
Data Summary and Interpretation
Table 1: Key Factors Influencing the Stability of 1-(2,2-Dibromoethenyl)cyclopropane
Factor
Description
Expected Impact on Stability
Ring Strain
Inherent strain due to non-ideal bond angles and torsional strain in the cyclopropane ring.
Major destabilizing factor.
Vinylcyclopropane Rearrangement
A facile thermal rearrangement pathway to a more stable cyclopentene derivative.
Primary decomposition pathway.
Solvent Polarity
The ability of the solvent to stabilize polar species.
May decrease stability by stabilizing a polar transition state for rearrangement.
Temperature
Increased thermal energy.
Will accelerate the rate of decomposition via the vinylcyclopropane rearrangement.
Conclusion and Future Directions
The thermodynamic stability of 1-(2,2-dibromoethenyl)cyclopropane in solution is a delicate balance between the inherent instability of the strained cyclopropane ring and the electronic influence of the gem-dibromoethenyl substituent. The primary anticipated pathway for its decomposition is the vinylcyclopropane-cyclopentene rearrangement, a process that is likely to be accelerated by increased temperature and potentially by polar solvents.
For researchers and drug development professionals utilizing this versatile building block, careful consideration of storage conditions and reaction parameters is crucial. It is recommended to store the compound at low temperatures and in non-polar, aprotic solvents to maximize its shelf-life. During synthetic transformations, reaction temperatures should be kept as low as feasible to minimize the competing rearrangement pathway.
Future experimental work should focus on obtaining precise thermochemical data for 1-(2,2-dibromoethenyl)cyclopropane through calorimetric measurements. Detailed kinetic studies of its rearrangement in various solvents would provide invaluable data for predicting its stability under a range of conditions. Furthermore, computational investigations employing high-level theoretical methods will continue to refine our understanding of the intricate interplay of factors that govern the stability of this and related strained ring systems.
References
Vinylcyclopropane rearrangement - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
Zhang, Z., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]
A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes. (2022). PMC. [Link]
Goldschmidt, Z., & Crammer, B. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 88(4), 583-622. [Link]
Gao, J. (1996). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 100(39), 15478-15486. [Link]
Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether. (n.d.).
De, A. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 111(11), 7319-7368. [Link]
Doubleday, C., et al. (2000). Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(14), 4353-4364. [Link]
Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. (2023). PMC. [Link]
Ben-Naim, A. (2024). Solvation Thermodynamics and Its Applications. MDPI. [Link]
A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. (2022). ChemRxiv. [Link]
LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]
Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. (2025). Accounts of Chemical Research.
Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability. (n.d.). Benchchem.
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.). Journal of Materials Chemistry A. [Link]
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. [Link]
Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. (n.d.).
Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. (2022). PMC. [Link]
On the Stability of Disubstituted Cyclobutenes – A Computational Study. (n.d.). PMC. [Link]
Roberts, J. D., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(9), 1338-1340. [Link]
Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. (n.d.).
Solvent effects - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. (n.d.).
Synthesis of γ-Lactone of 1R-CIS 2,2-Dimethyl-3-(2,2,2-tribromo-1-hydroxyethyl)cyclopropane Carboxylic Acid, A Key Intermediate for Deltamethrin, From (+)-3-Carene. (2006). ARKIVOC. [Link]
Crystallographic Profiling of 1-(2,2-Dibromoethenyl)cyclopropane Derivatives: The Deltamethrin Polymorph Paradigm
Executive Summary The 1-(2,2-dibromoethenyl)cyclopropane moiety is a privileged structural motif in agrochemistry and public health, serving as the critical pharmacophore in Type II pyrethroid insecticides. The most prom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-(2,2-dibromoethenyl)cyclopropane moiety is a privileged structural motif in agrochemistry and public health, serving as the critical pharmacophore in Type II pyrethroid insecticides. The most prominent derivative in this class is Deltamethrin , a compound whose efficacy against malaria-transmitting Anopheles mosquitoes has been a cornerstone of global vector control. However, rising insecticide resistance demands novel interventions.
Recent crystallographic breakthroughs have demonstrated that the solid-state structure of these derivatives dictates their biological efficacy. By manipulating the crystal lattice of Deltamethrin to form a metastable polymorph (Form II), researchers have achieved a 12-fold increase in lethality compared to the commercial standard (Form I)[1]. This whitepaper provides an in-depth technical guide to the crystallographic data, thermodynamic principles, and experimental protocols governing this polymorphic transformation.
Chemical Context and Conformational Flexibility
Deltamethrin—chemically designated as [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate—derives its unique properties from the rigidity of the cyclopropane ring juxtaposed with the flexibility of its ester linkage.
The molecule contains eight rotatable single bonds, allowing for significant conformational flexibility[2]. This flexibility is the thermodynamic engine that drives polymorphism. Specifically, the torsion angle around the O-C(CN) bond dictates the strength of the anomeric interactions between the ester oxygen's lone pairs and the C-CN group. reveals that the two primary polymorphs exhibit drastically different torsion angles (approximately 127° vs. 79°), leading to distinct molecular geometries and packing arrangements within the crystal lattice[3].
Crystallographic Profiling: Form I vs. Form II
Despite decades of widespread use, Deltamethrin was long thought to be monomorphic. It is now understood that the commercially deployed Form I is simply the thermodynamic global minimum. The newly discovered Form II represents a kinetically trapped, higher-energy state[1].
Structural Parameters
Form I crystallizes in the orthorhombic
P212121
space group, characterized by dense molecular packing and strong intermolecular forces. In contrast, Form II crystallizes from a supercooled melt into the monoclinic
C2
space group[4]. The expanded unit cell volume of Form II reflects a less dense, higher-energy lattice.
Table 1: Comparative Crystallographic and Physicochemical Data
The fundamental principle governing the enhanced efficacy of Form II is the inverse correlation between thermodynamic stability and lethality [2].
Because Form II is a metastable polymorph with a higher free energy, the molecules within its lattice are held together by weaker intermolecular forces compared to Form I. When a mosquito lands on a treated surface, the activation energy required to transfer the active ingredient from the crystal surface to the lipid-rich tarsi (feet) of the insect is significantly lower. This results in rapid uptake, overwhelming the insect's metabolic resistance mechanisms and leading to accelerated knockdown[1].
Mechanism of enhanced bioavailability and accelerated knockdown via metastable crystal surfaces.
Experimental Protocol: Generation of Form II
To harness the efficacy of Form II, researchers must execute a precise melt-cooling protocol. This workflow is a self-validating system designed to bypass the thermodynamic minimum and trap the molecules in the kinetic minimum.
Step-by-Step Methodology
Step 1: Thermal Activation (Melting)
Action: Heat commercial Form I powder to approximately 110 °C until a complete phase transition to a liquid melt is observed.
Causality: Exceeding the melting point obliterates the stable orthorhombic lattice, creating a highly disordered liquid phase with maximum conformational freedom[1].
Step 2: Spatial Confinement
Action: Immediately sandwich the molten compound between borosilicate glass slides, or embed it within a commercial particulate dust matrix.
Causality: Physical confinement restricts molecular mobility. Unconfined films will rapidly nucleate back to Form I within 3 hours due to atmospheric moisture and unhindered rotational freedom. Confinement provides a kinetic barrier, stabilizing the metastable form for up to 12 months at 25 °C[1].
Step 3: Controlled Cooling (Nucleation)
Action: Cool the confined melt rapidly to 25 °C (room temperature).
Causality: The rapid drop in temperature forces the molecules to crystallize before they can reorganize into the global thermodynamic minimum, nucleating the monoclinic
C2
spherulites characteristic of Form II[4].
Action: Analyze the resulting crystalline material using Powder X-Ray Diffraction (PXRD) or Raman spectroscopy.
Causality: A successful transition is validated by the appearance of distinct Form II PXRD peaks at 8.3, 10.7, 16.9, 18.4, and 25.2 degrees (2θ) [4]. If the baseline Form I peaks dominate, the cooling rate was insufficient or the confinement barrier failed, necessitating a protocol restart.
Phase transition workflow from Deltamethrin Form I to the highly active Form II.
Conclusion
The crystallographic profiling of 1-(2,2-dibromoethenyl)cyclopropane derivatives—specifically Deltamethrin—proves that chemical composition alone does not dictate biological efficacy. By engineering the solid-state structure to favor the metastable Form II, researchers can drastically increase the surface release rate and bioavailability of the insecticide. This polymorph paradigm offers a highly cost-effective, readily deployable strategy to overcome vector resistance without the need to synthesize entirely new chemical entities.
References
Yang, J., Erriah, B., Hu, C. T., Reiter, E., Zhu, X., Carmona Sepúlveda, I. P., López-Mejías, V., Ward, M. D., & Kahr, B. (2020). "A deltamethrin crystal polymorph for more effective malaria control." Proceedings of the National Academy of Sciences, 117(43), 26633-26638. URL:[Link]
Ward, M. D., Kahr, B., Yang, J., & Erriah, B. (2023). "Crystalline forms of deltamethrin and methods of use thereof." U.S. Patent No. 11,582,971B2. Washington, DC: U.S. Patent and Trademark Office.
Rzepa, H. (2021). "Deltamethrin - a polymorphed insecticide." Henry Rzepa's Blog - Ch.imperial. Imperial College London. URL:[Link]
Zhu, X., Hu, C. T., Yang, J., Ward, M. D., & Kahr, B. (2022). "Crystallography of Contemporary Contact Insecticides." Crystals, 12(3), 360. URL:[Link]
Synthesis of 1-(2,2-Dibromoethenyl)cyclopropane via the Corey-Fuchs Reaction: A Detailed Application Guide
This document provides a comprehensive guide for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane from cyclopropanecarboxaldehyde, employing the robust and versatile Corey-Fuchs reaction. This protocol is specifically...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane from cyclopropanecarboxaldehyde, employing the robust and versatile Corey-Fuchs reaction. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings and practical considerations essential for successful execution.
Introduction: The Significance of the Corey-Fuchs Reaction
The Corey-Fuchs reaction, a cornerstone of modern organic synthesis, facilitates the transformation of aldehydes into terminal alkynes through a two-step process.[1][2] Developed by E.J. Corey and Philip L. Fuchs, this reaction proceeds via the formation of a gem-dibromoalkene intermediate, which is then converted to the corresponding alkyne.[3][4] However, the intermediate 1,1-dibromoalkene itself is a valuable synthetic precursor, amenable to a variety of subsequent transformations. This protocol focuses on the synthesis and isolation of this key intermediate, 1-(2,2-dibromoethenyl)cyclopropane. The cyclopropane moiety is a prevalent structural motif in numerous biologically active molecules, and its combination with the dibromoethenyl group offers a versatile handle for further chemical elaboration.[5][6]
Reaction Mechanism and Rationale
The Corey-Fuchs reaction for the synthesis of 1,1-dibromoalkenes is analogous to the Wittig reaction.[7][8] The process begins with the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[9] This ylide then reacts with the aldehyde, in this case, cyclopropanecarboxaldehyde, to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[8][10]
Key Mechanistic Steps:
Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. One equivalent of PPh₃ acts as a nucleophile, displacing a bromide ion from CBr₄ to form a phosphonium salt. The resulting tribromomethanide anion is then deprotonated by the second equivalent of PPh₃ to generate the dibromomethylenetriphenylphosphorane ylide.[9]
Wittig-type Reaction: The phosphorus ylide attacks the carbonyl carbon of cyclopropanecarboxaldehyde, leading to the formation of a betaine intermediate.[9]
Oxaphosphetane Formation and Decomposition: The betaine collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired 1-(2,2-dibromoethenyl)cyclopropane.[9]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[13]
Carbon Tetrabromide: CBr₄ is toxic and should be handled with care. Avoid inhalation and skin contact.[14][15]
Dichloromethane: CH₂Cl₂ is a volatile and potentially carcinogenic solvent. Minimize exposure.
n-Butyllithium (if proceeding to the alkyne): n-BuLi is a pyrophoric liquid and reacts violently with water. Handle under an inert atmosphere with extreme caution.[16][17]
Step-by-Step Procedure
Step 1: Reaction Setup and Ylide Generation
To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add triphenylphosphine (2.0 eq.).
Under an inert atmosphere of argon or nitrogen, add anhydrous dichloromethane via a syringe.
Cool the resulting solution to 0 °C using an ice bath.
Slowly add carbon tetrabromide (1.0 - 2.0 eq.) to the stirred solution.[10] The mixture will typically turn from colorless to a yellow or orange suspension.
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the phosphorus ylide.[8]
Step 2: Reaction with Cyclopropanecarboxaldehyde
Prepare a solution of cyclopropanecarboxaldehyde (1.0 eq.) in anhydrous dichloromethane.
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.[10]
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.[8]
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
Step 3: Work-up and Purification
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[10]
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.[8]
Filter the mixture through a pad of silica gel, washing with additional hexanes.[10]
Concentrate the filtrate to yield the crude 1-(2,2-dibromoethenyl)cyclopropane.
If necessary, further purify the product by column chromatography on silica gel using hexanes as the eluent.[18]
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-(2,2-Dibromoethenyl)cyclopropane.
Reaction Mechanism
Caption: Simplified mechanism of the Corey-Fuchs reaction for dibromoalkene synthesis.
Expected Results and Characterization
The Corey-Fuchs reaction is known for its high efficiency, with yields of the dibromoalkene typically ranging from 70% to 95%.[4] The final product, 1-(2,2-dibromoethenyl)cyclopropane, is expected to be a colorless to pale yellow oil.
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the solvent is anhydrous to prevent quenching of the ylide.
Temperature Control: Maintaining the initial reaction temperature at 0 °C is crucial for controlling the rate of ylide formation and preventing side reactions.
Purity of Reagents: The purity of triphenylphosphine and carbon tetrabromide can affect the reaction yield. Use high-purity reagents for optimal results.
Incomplete Reaction: If TLC analysis indicates the presence of unreacted aldehyde, the reaction time can be extended, or a slight excess of the ylide can be used.
Purification Challenges: Triphenylphosphine oxide can sometimes be difficult to remove completely. Thorough washing with hexanes and careful column chromatography are key to obtaining a pure product. The use of zinc dust can sometimes be employed to reduce the amount of triphenylphosphine needed, which can simplify purification.[3][9]
Conclusion
The Corey-Fuchs reaction provides a reliable and high-yielding method for the synthesis of 1-(2,2-dibromoethenyl)cyclopropane from cyclopropanecarboxaldehyde. This protocol offers a detailed guide with insights into the reaction mechanism, practical execution, and troubleshooting. The resulting dibromoalkene is a versatile intermediate for further synthetic transformations, making this protocol a valuable tool for researchers in organic and medicinal chemistry.
References
Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Zahoor, F., et al. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 15(1), 1-20.
Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Conia, J. M., & Barnier, J. P. (1973). Cyclopropanecarboxaldehyde. Organic Syntheses, 53, 48.
Zahoor, F., et al. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Publishing.
Zahoor, F., et al. (2025).
Corey-Fuchs Reaction - SynArchive. (n.d.). Retrieved March 17, 2026, from [Link]
Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
Process for the production of cyclopropanecarboxaldehyde. (1996).
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved March 17, 2026, from [Link]
Modular alkene synthesis from carboxylic acids, alcohols and alkanes via integrated photocatalysis. (2024).
Corey–Fuchs reaction - Grokipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether. (2026, February 7).
Cyclopropanes and cyclopropenes: synthesis and applications - Beilstein Journals. (2019, March 21). Retrieved March 17, 2026, from [Link]
Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.).
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
Is the elimination reaction between 1 1 dibromo cyclopropane and phenyl lithium feasible in alkaline medium (and some heat) - Chemistry Stack Exchange. (2020, June 1). Retrieved March 17, 2026, from [Link]
A Simple Synthesis of 1,1-Dibromo-1a,9b-dihydrocyclopropa[l]phenanthrene | Request PDF. (n.d.).
Application Note: Synthesis of Cyclopropylacetylene from 1-(2,2-Dibromoethenyl)cyclopropane
Abstract This application note provides a detailed protocol for the synthesis of cyclopropylacetylene, a valuable and versatile building block in medicinal and materials chemistry.[1][2][3] The described method involves...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed protocol for the synthesis of cyclopropylacetylene, a valuable and versatile building block in medicinal and materials chemistry.[1][2][3] The described method involves the dehydrohalogenation of 1-(2,2-dibromoethenyl)cyclopropane using n-butyllithium (n-BuLi) at low temperatures.[4][5][6] This procedure is an adaptation of the second step of the Corey-Fuchs reaction.[7][8] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety precautions, and troubleshooting advice.
Introduction
Cyclopropylacetylene (ethynylcyclopropane) is a key structural motif in a variety of biologically active molecules and advanced materials.[2][3] Its unique combination of a strained cyclopropane ring and a reactive terminal alkyne makes it a sought-after precursor in organic synthesis.[3][9] Notably, it is an essential reagent in the synthesis of several pharmaceuticals, including the anti-HIV drug Efavirenz.[10][11] The synthesis described herein provides a reliable route to this important compound from 1-(2,2-dibromoethenyl)cyclopropane, which can be prepared from cyclopropanecarboxaldehyde via the first step of the Corey-Fuchs reaction.[6][12]
Reaction Mechanism and Scientific Rationale
The conversion of a gem-dibromoalkene to a terminal alkyne is a classic transformation in organic synthesis.[4][6] The reaction proceeds through a two-step sequence involving elimination followed by a lithium-halogen exchange and subsequent protonation during workup.
First Elimination (Dehydrobromination): The first equivalent of n-BuLi, a strong, non-nucleophilic base, abstracts a proton from the vinyl position. This is followed by the elimination of a bromide ion to form an intermediate 1-bromo-2-cyclopropylacetylene. This step is a classic dehydrohalogenation.[13][14]
Lithium-Halogen Exchange: The second equivalent of n-BuLi reacts with the bromoalkyne intermediate. A rapid lithium-halogen exchange occurs, where the bromine atom is swapped for a lithium atom, generating a lithium cyclopropylacetylide species.[4][5]
Protonation (Workup): The reaction is quenched by adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), which protonates the lithium acetylide to yield the final product, cyclopropylacetylene.[15]
The entire process is conducted at very low temperatures (-78 °C) to control the high reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the intermediates.[16]
Reaction Mechanism Diagram
Caption: Mechanism of cyclopropylacetylene synthesis.
Experimental Protocol
Safety Precautions:
n-Butyllithium is a pyrophoric liquid that may ignite spontaneously on contact with air and reacts violently with water. [17][18] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[19]
Wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[18][20]
Never work alone when handling pyrophoric reagents.[17] Ensure a co-worker is present and aware of the procedure.
Have an appropriate fire extinguisher (Class D for metal fires) and a container of sand readily accessible.[17]
Perform the reaction in a well-ventilated chemical fume hood.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Density (g/mL)
Volume / Mass
1-(2,2-Dibromoethenyl)cyclopropane
225.93
10.0
1.0
~1.8
2.26 g
n-Butyllithium (2.5 M in hexanes)
64.06
22.0
2.2
~0.68
8.8 mL
Anhydrous Tetrahydrofuran (THF)
72.11
-
-
0.889
50 mL
Saturated aq. Ammonium Chloride (NH₄Cl)
53.49
-
-
~1.07
20 mL
Diethyl Ether (for extraction)
74.12
-
-
0.713
3 x 30 mL
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
-
-
~5 g
Procedure:
Glassware Preparation: Oven-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a nitrogen inlet. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of nitrogen.[19]
Reaction Setup: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
Reagent Addition:
Using a dry syringe, add 40 mL of anhydrous THF to the reaction flask.
In a separate, dry graduated cylinder or flask, measure 2.26 g (10.0 mmol) of 1-(2,2-dibromoethenyl)cyclopropane and dissolve it in 10 mL of anhydrous THF.
Using a syringe, slowly add 8.8 mL (22.0 mmol) of 2.5 M n-BuLi solution to the stirred THF in the reaction flask, ensuring the internal temperature does not rise above -70 °C.
After the addition of n-BuLi is complete, add the solution of 1-(2,2-dibromoethenyl)cyclopropane dropwise via syringe over 20-30 minutes. Maintain the internal temperature at or below -75 °C throughout the addition. A color change is typically observed.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed (quench a small aliquot with methanol before spotting).
Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. A significant temperature increase may occur if the addition is too fast. Allow the mixture to warm to room temperature.
Workup and Extraction:
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 30 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent.
Caution: Cyclopropylacetylene is a low-boiling point liquid (boiling point ~78-82 °C).[3] Concentration of the solution must be done carefully. It is recommended to remove the bulk of the solvent using a rotary evaporator with the water bath at room temperature or slightly below.
For higher purity, the crude product can be purified by careful distillation. Collect the fraction boiling at approximately 78-82 °C.
Expected Yield: 60-75%.
Workflow Visualization
Caption: Experimental workflow for synthesis.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Yield
1. Wet glassware or solvents.
1. Ensure all glassware is rigorously oven-dried and solvents are anhydrous. n-BuLi is rapidly quenched by water.
2. Inactive n-BuLi reagent.
2. The concentration of n-BuLi can decrease over time. Titrate the solution before use to determine the exact molarity.
3. Reaction temperature was too high.
3. Maintain the temperature strictly at or below -75 °C during reagent addition to prevent side reactions.
Complex Mixture
1. Impure starting material.
1. Purify the 1-(2,2-dibromoethenyl)cyclopropane by distillation or chromatography before use.
2. Quenching was too rapid.
2. Add the quenching solution slowly while maintaining cooling to control the exotherm.
Product Loss
Evaporation during concentration.
Cyclopropylacetylene is volatile. Use a rotary evaporator without heating the bath and ensure the vacuum is not too strong.
References
Corey-Fuchs Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Corey-Fuchs Reaction - SynArchive. (n.d.). Retrieved March 17, 2026, from [Link]
Corey-Fuchs Reaction - J&K Scientific LLC. (2025, May 27). Retrieved March 17, 2026, from [Link]
Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Publishing. (2025, March 17). Retrieved March 17, 2026, from [Link]
The Role of Cyclopropyl Acetylene in Modern Pharmaceutical Synthesis. (n.d.). Retrieved March 17, 2026, from [Link]
Standard Operating Procedure n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved March 17, 2026, from [Link]
Cas 6746-94-7,Cyclopropyl acetylene | lookchem. (n.d.). Retrieved March 17, 2026, from [Link]
Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety. (n.d.). Retrieved March 17, 2026, from [Link]
n-Butyllithium-109-72-8.docx - University of Georgia Office of Research. (n.d.). Retrieved March 17, 2026, from [Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]
Process for the preparation of cyclopropylacetylene. (n.d.). Google Patents.
Synthesis of cyclopropylacetylene. (n.d.). Google Patents.
bromocyclopropane - Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid. (n.d.). Retrieved March 17, 2026, from [Link]
ChemInform Abstract: Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether. (2026, February 7). ResearchGate. Retrieved March 17, 2026, from [Link]
Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions - ePrints Soton - University of Southampton. (n.d.). Retrieved March 17, 2026, from [Link]
IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE - European Patent Office. (n.d.). Retrieved March 17, 2026, from [Link]
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube. Retrieved March 17, 2026, from [Link]
Cyclopropene synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Preparation method for cyclopropyl acetylene. (n.d.). Google Patents.
Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry - Aakash Institute. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.). Google Patents.
Dehydrohalogenation - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
palladium-catalyzed cross-coupling of 1-(2,2-Dibromoethenyl)cyclopropane
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 1-(2,2-Dibromoethenyl)cyclopropane Foreword: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the quest for molecular co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 1-(2,2-Dibromoethenyl)cyclopropane
Foreword: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the quest for molecular complexity from simple, versatile building blocks is paramount. 1-(2,2-Dibromoethenyl)cyclopropane emerges as a particularly compelling scaffold. It uniquely combines the high ring strain of a cyclopropane moiety—a feature increasingly sought after in drug discovery for its ability to confer favorable metabolic properties and three-dimensional structure—with a gem-dibromoalkene group.[1] This functional group acts as a masked alkyne, offering a gateway to a diverse array of chemical transformations.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for their profound impact.[2][3] When applied to 1-(2,2-dibromoethenyl)cyclopropane, these reactions provide a powerful and modular platform for constructing intricate molecular architectures that would be otherwise difficult to access.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of this chemistry. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and mechanistic insights to empower your research and development endeavors.
The Core Substrate: Understanding the Reactivity of 1-(2,2-Dibromoethenyl)cyclopropane
The synthetic utility of 1-(2,2-dibromoethenyl)cyclopropane hinges on the distinct reactivity of its two bromine atoms. The gem-dibromoalkene is not merely a precursor to an alkyne; the two C-Br bonds can be addressed sequentially. The E- and Z-bromine atoms (relative to the cyclopropyl group) exhibit differential reactivity in palladium-catalyzed cycles. Typically, oxidative addition of the Pd(0) catalyst occurs preferentially at the less sterically hindered C-Br bond, which is often the one trans to the cyclopropyl group.[4] This inherent selectivity is the key that unlocks the potential for highly controlled, stepwise functionalization and sophisticated tandem reactions.
The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle, a robust and well-understood mechanistic framework.[2][5] While specific steps vary slightly between reaction types, the fundamental sequence provides a logical foundation for understanding and troubleshooting these couplings.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid reagents.[3][6] It is an exceptionally reliable method for introducing aryl or vinyl substituents onto the dibromoethenyl scaffold.
Mechanistic Rationale
A critical feature of the Suzuki coupling is the activation of the organoboron species by a base.[6] The base (e.g., CO₃²⁻, OH⁻) coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This step significantly enhances the rate of transmetalation, where the organic group (R²) is transferred from boron to the palladium(II) center, displacing the halide.[7] The choice of base and solvent system is crucial; aqueous mixtures are common as water can facilitate the formation of the 'ate' complex and dissolve the inorganic base.
Detailed Experimental Protocol: Mono-Arylation
Objective: To synthesize 1-(2-bromo-2-phenylethenyl)cyclopropane via a selective mono-coupling reaction.
Materials:
1-(2,2-Dibromoethenyl)cyclopropane (1.0 equiv)
Phenylboronic acid (1.1 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
Triphenylphosphine (PPh₃) (8 mol%) or SPhos (4 mol%)
Potassium Carbonate (K₂CO₃) (3.0 equiv)
Toluene and Water (4:1 v/v)
Anhydrous Magnesium Sulfate (MgSO₄)
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4-8 mol%), K₂CO₃ (3.0 equiv), and phenylboronic acid (1.1 equiv).
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed toluene/water solvent mixture via syringe, followed by the 1-(2,2-dibromoethenyl)cyclopropane (1.0 equiv).
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours). Look for the disappearance of the starting material.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
Extraction: Extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the mono-arylated product.
Data Summary: Suzuki-Miyaura Coupling Scope
Coupling Partner (Ar-B(OH)₂)
Catalyst/Ligand
Base
Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(OAc)₂/SPhos
K₃PO₄
Toluene/H₂O
90
~85-95
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
100
~90
3-Thienylboronic acid
PdCl₂(dppf)
Cs₂CO₃
DMF
80
~88
4-Cyanophenylboronic acid
Pd(OAc)₂/PPh₃
K₂CO₃
Toluene/H₂O
90
~80
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Application Protocol 2: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the vinyl bromide to a terminal alkyne.[8] This reaction is invaluable for creating conjugated enyne systems, which are important structures in natural products and materials science.
Mechanistic Rationale
The classic Sonogashira reaction employs a dual catalytic system.[9] The palladium catalyst functions as described in the general cycle. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II) complex. The amine base (e.g., triethylamine, diisopropylamine) is crucial, serving not only to deprotonate the alkyne but also to neutralize the HBr generated during the cycle.[10] Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling), a common side reaction.[10]
Detailed Experimental Protocol: Mono-Alkynylation
Objective: To synthesize 1-(2-bromo-4-phenylbut-1-en-3-yn-1-yl)cyclopropane.
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (3 mol%).
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF, followed by triethylamine. Stir for 10 minutes. Add the 1-(2,2-dibromoethenyl)cyclopropane, followed by the dropwise addition of phenylacetylene.
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours and can be monitored by TLC.
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extraction: Extract the mixture three times with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Advanced Application: Tandem Suzuki/Heck Reaction
The differential reactivity of the C-Br bonds can be masterfully exploited in tandem catalytic processes. A powerful example is the one-pot intermolecular Suzuki / intramolecular Heck reaction sequence.[4][11] This strategy allows for the rapid assembly of complex polycyclic structures from simple starting materials, showcasing a high degree of modularity and efficiency.
Conceptual Framework
In this approach, the first catalytic cycle performs a Suzuki coupling at the more reactive C-Br position. Crucially, the palladium catalyst generated after this first cycle does not precipitate or deactivate but immediately re-enters a second, different catalytic cycle. If the aryl group introduced in the Suzuki step contains a tethered alkene, an intramolecular Heck reaction can occur with the remaining C-Br bond, forming a new ring system.[4] The choice of ligand is critical for success, as it must be compatible with both catalytic cycles.[11]
Caption: Logical flow of a one-pot tandem Suzuki/Heck reaction sequence.
This powerful strategy underscores the value of 1-(2,2-dibromoethenyl)cyclopropane as a versatile linchpin in convergent synthesis, enabling the rapid construction of complex molecular frameworks relevant to pharmaceutical and materials science discovery.
References
Bryan, C. S., & Lautens, M. (2010). A Tandem Catalytic Approach to Methyleneindenes: Mechanistic Insights into gem-Dibromoolefin Reactivity. Organic Letters, 12(12), 2754–2757. [Link]
Bryan, C. S., & Lautens, M. (2010). A tandem catalytic approach to methyleneindenes: mechanistic insights into gem-dibromoolefin reactivity. PubMed. [Link]
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Ghorbani-Choghamarani, A., & Yousofvand, Z. (2020). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv. [Link]
Bremner, J. B., & Banwell, M. G. (2024). A gem‐Dibromocyclopropane Ring‐Expansion/Mizoroki‐Heck Cyclisation Route to Tetrahydrodibenzofurans. ResearchGate. [Link]
Unknown. (n.d.). Tandem Suzuki–Miyaura/gem‐dibromo reduction in one pot. ResearchGate. [Link]
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
Teresa, J., et al. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PubMed Central. [Link]
Teresa, J., et al. (2023). Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes. ResearchGate. [Link]
Ravikanth, M., & Sankar, J. (2015). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. ResearchGate. [Link]
Unknown. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. PubMed Central. [Link]
Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Digital.CSIC. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
Gholinejad, M., & Far, F. K. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]
Teskey, C. J., & Gessner, V. H. (2021). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. PubMed Central. [Link]
Wang, X., et al. (2023). Copper-catalyzed synthesis of b-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefin. Semantic Scholar. [Link]
Aliyeva, S. G., et al. (2024). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. [Link]
Application Note and Protocol: Step-by-Step Procedure for Halogen-Metal Exchange of 1-(2,2-Dibromoethenyl)cyclopropane
For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for the halogen-metal exchange reaction of 1-(2,2-dibromoethenyl)cyclopropane.
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the halogen-metal exchange reaction of 1-(2,2-dibromoethenyl)cyclopropane. This procedure is a critical step in the synthesis of various cyclopropylidene-containing compounds, which are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the generation of a highly reactive α-bromo vinyllithium carbenoid, which can be subsequently trapped with various electrophiles. This application note delves into the mechanistic rationale behind the experimental design, provides a comprehensive, step-by-step protocol, and offers insights into process optimization and safety considerations.
Introduction: The Significance of Cyclopropylidene Moieties
The cyclopropane ring is a recurring motif in numerous biologically active molecules and functional materials. Its inherent ring strain imparts unique chemical reactivity and conformational rigidity. The introduction of an exocyclic double bond, as in the cyclopropylidene moiety, further enhances its synthetic utility, providing a gateway to a diverse array of functionalized cyclopropanes. The halogen-metal exchange on gem-dibromoalkenes, such as 1-(2,2-dibromoethenyl)cyclopropane, is a powerful and frequently employed method for generating the corresponding lithiated carbenoids.[1] These intermediates are highly nucleophilic and can react with a wide range of electrophiles, enabling the construction of complex molecular architectures.
Mechanistic Overview: The Halogen-Metal Exchange
The core of this procedure is the lithium-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[2] In this reaction, an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with an organic halide. The exchange is driven by the formation of a more stable organolithium species. In the case of 1-(2,2-dibromoethenyl)cyclopropane, the reaction proceeds via the attack of the nucleophilic butyl group of n-BuLi on one of the bromine atoms.
This exchange is a kinetically controlled process, and its rate is influenced by the stability of the resulting carbanion intermediate.[2][3] The sp²-hybridized carbanion of the vinyllithium species is more stable than the sp³-hybridized carbanion of n-BuLi, thus favoring the forward reaction.[2] Theoretical studies have shown that the reaction proceeds through a transition state where the lithium atom coordinates to the bromine atom being abstracted.[4][5]
The resulting α-bromo vinyllithium species is a carbenoid, exhibiting reactivity similar to a carbene. It is crucial to perform this reaction at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which can lead to the formation of an alkyne.[1]
Experimental Design and Rationale
The successful execution of this reaction hinges on several critical parameters:
Reagent Purity and Stoichiometry: Anhydrous solvents and freshly titrated n-BuLi are paramount to prevent quenching of the highly basic organolithium species. Typically, a slight excess of n-BuLi is used to ensure complete conversion of the starting material.
Temperature Control: Maintaining a consistently low temperature is the most critical factor for success. Cryogenic conditions (-78 °C, typically achieved with a dry ice/acetone bath) are necessary to ensure the stability of the intermediate vinyllithium carbenoid and to suppress side reactions.[1]
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which would rapidly decompose the organolithium reagents and intermediates.
Order of Addition: The n-BuLi solution is added slowly to the solution of the dibromoethenylcyclopropane to maintain a low concentration of the organolithium reagent and control the exothermicity of the reaction.
Visualization of the Reaction and Workflow
To provide a clear understanding of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Figure 1: Reaction Mechanism of Halogen-Metal Exchange.
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Table 1: Reagent Quantities and Reaction Parameters
Reagent/Parameter
Quantity/Value
Moles (mmol)
Notes
1-(2,2-Dibromoethenyl)cyclopropane
1.0 g
4.24
Starting material
Anhydrous THF
20 mL
-
Solvent
n-Butyllithium (e.g., 2.5 M in hexanes)
1.87 mL
4.66 (1.1 eq)
Titrated concentration is crucial. Use a slight excess.
Electrophile (e.g., Benzaldehyde)
0.54 g (0.52 mL)
5.09 (1.2 eq)
Ensure the electrophile is pure and dry.
Reaction Temperature
-78 °C
-
Maintain strictly throughout the addition and stirring steps.
Reaction Time (Post n-BuLi addition)
30-60 minutes
-
Monitor by TLC if possible.
Reaction Time (Post Electrophile)
1-2 hours
-
Allow to warm slowly to room temperature after initial stirring.
Procedure:
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment.
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum, add 1-(2,2-dibromoethenyl)cyclopropane (1.0 g, 4.24 mmol).
Solvent Addition and Cooling: Add anhydrous THF (20 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath with gentle stirring.
Halogen-Metal Exchange: Slowly add n-butyllithium (1.87 mL of a 2.5 M solution in hexanes, 4.66 mmol, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may change color upon addition.
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
Electrophilic Trap: In a separate, dry flask, prepare a solution of the chosen electrophile (e.g., benzaldehyde, 0.54 g, 5.09 mmol, 1.2 eq) in a small amount of anhydrous THF (2-3 mL). Add this solution dropwise to the reaction mixture at -78 °C.
Reaction Completion: Stir the mixture at -78 °C for 1-2 hours. After this time, remove the cooling bath and allow the reaction to warm slowly to room temperature.
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling Precautions
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle it with extreme care in a fume hood under an inert atmosphere. Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
Cryogenic Temperatures: The use of a dry ice/acetone bath involves extremely low temperatures. Wear cryogenic gloves to prevent cold burns.
Solvent Hazards: Tetrahydrofuran is a flammable solvent and can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous THF.
Troubleshooting and Expert Insights
Low Yield:
Cause: Incomplete reaction or quenching of the organolithium intermediate.
Solution: Ensure all reagents and solvents are scrupulously dry. Verify the concentration of the n-BuLi solution by titration immediately before use. Check for leaks in the inert gas setup.
Formation of Side Products:
Cause: Reaction temperature was too high, leading to decomposition of the carbenoid (e.g., via FBW rearrangement).
Solution: Maintain a consistent temperature of -78 °C or lower. Add the n-BuLi solution very slowly to control the exotherm.
No Reaction:
Cause: Inactive n-BuLi or poor quality starting material.
Solution: Use a freshly opened bottle of n-BuLi or titrate an older bottle. Purify the 1-(2,2-dibromoethenyl)cyclopropane if necessary.
Conclusion
The halogen-metal exchange of 1-(2,2-dibromoethenyl)cyclopropane is a robust and versatile method for the synthesis of functionalized cyclopropylidene derivatives. Careful attention to experimental parameters, particularly temperature control and the exclusion of atmospheric moisture and oxygen, is critical for achieving high yields and purity. This protocol provides a reliable foundation for researchers to explore the rich chemistry of these valuable synthetic intermediates.
Application Note: 1-(2,2-Dibromoethenyl)cyclopropane in Pharmaceutical Intermediate Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 1-(2,2-Dibromoethenyl)cyclopropane (CAS: 122244-78-4) Executive Summary & Chemical Significance The incorporation of cy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Molecule: 1-(2,2-Dibromoethenyl)cyclopropane (CAS: 122244-78-4)
Executive Summary & Chemical Significance
The incorporation of cyclopropyl rings into active pharmaceutical ingredients (APIs) is a highly validated strategy in medicinal chemistry. The cyclopropyl moiety lowers lipophilicity relative to larger alkyl groups, restricts conformational flexibility to enhance target binding affinity, and significantly improves metabolic stability against cytochrome P450-mediated oxidation.
1-(2,2-Dibromoethenyl)cyclopropane (also known as 1-(2,2-dibromovinyl)cyclopropane) serves as a robust, bench-stable intermediate for introducing cyclopropyl-vinyl and cyclopropyl-alkynyl scaffolds into complex molecules [1]. Its most critical industrial application is acting as the direct precursor to cyclopropylacetylene , a highly volatile and synthetically demanding building block required for the asymmetric synthesis of Efavirenz (DMP 266), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 [2].
Because cyclopropylacetylene is highly flammable and prone to evaporative loss during storage, retaining the cyclopropyl group in the form of the stable 1-(2,2-dibromoethenyl)cyclopropane intermediate allows for safer transport, extended shelf-life, and on-demand in situ generation of the alkyne during API manufacturing [3].
Mechanistic Pathway: The Corey-Fuchs Olefination & Elimination
The utility of 1-(2,2-dibromoethenyl)cyclopropane is best understood through the lens of the Corey-Fuchs reaction . The synthesis of terminal alkynes from aldehydes is traditionally a two-step process.
Olefination: Cyclopropanecarboxaldehyde is reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield 1-(2,2-dibromoethenyl)cyclopropane.
Elimination/Rearrangement: The gem-dibromoalkene is treated with a strong base (typically n-Butyllithium) to yield cyclopropylacetylene.
Mechanistic Causality: The choice of n-BuLi (2.0 to 2.2 equivalents) is not arbitrary. The first equivalent initiates a rapid lithium-halogen exchange at the sterically accessible bromine atom, forming a lithium carbenoid. Subsequent
α
-elimination of LiBr generates a transient vinylidene carbene. A rapid 1,2-hydride shift yields the terminal alkyne. Because terminal alkynes are relatively acidic, the newly formed cyclopropylacetylene immediately consumes the second equivalent of n-BuLi to form lithium cyclopropylacetylide. This drives the reaction to completion and provides an activated nucleophile ready for immediate downstream asymmetric addition to trifluoromethyl ketones[4].
Fig 1. Synthetic workflow from aldehyde to Efavirenz via the dibromoalkene intermediate.
Optimization of Elimination Conditions
To prevent side reactions such as ring-opening of the strained cyclopropyl group, base selection and temperature control are critical. The table below summarizes the quantitative data driving the selection of n-BuLi over alternative bases.
Base System
Solvent
Temp Profile
Yield (%)
Mechanistic Observation & Causality
n-BuLi (2.2 eq)
THF
-78 °C to RT
>85%
Rapid Li-halogen exchange; cleanly generates the acetylide without ring-opening.
KOtBu (3.0 eq)
Toluene
40 °C
40–50%
Slower E2/E1cb elimination; elevated temperatures lead to volatile product loss [3].
LDA (2.5 eq)
THF
-78 °C to RT
<20%
Steric bulk of diisopropylamine hinders efficient lithium-halogen exchange.
NaNH₂ (3.0 eq)
NH₃ (liq)
-33 °C
~60%
Effective, but operationally hazardous and difficult to scale in standard GMP reactors.
Experimental Protocols
Protocol A: Synthesis of Cyclopropylacetylene via n-BuLi Elimination
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
n-Butyllithium (2.5 M in hexanes, 2.2 equiv, 22.0 mmol, 8.8 mL)
Anhydrous Tetrahydrofuran (THF) (40 mL)
Saturated aqueous NH₄Cl solution (for quenching)
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and nitrogen inlet. Purge with N₂ for 15 minutes.
Substrate Dissolution: Add 1-(2,2-Dibromoethenyl)cyclopropane (2.26 g) and anhydrous THF (40 mL) to the flask.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to ≤ -75 °C. Causality: Cryogenic conditions are mandatory to prevent the highly exothermic lithium-halogen exchange from causing localized boiling and subsequent decomposition of the transient carbenoid.
Base Addition: Add n-BuLi (8.8 mL) dropwise via a syringe pump over 20 minutes, maintaining the internal temperature below -65 °C. The solution will typically transition to a pale yellow/brown color.
Rearrangement Phase: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 1 hour.
Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, quench in 0.5 mL water, extract with 0.5 mL hexane, and analyze via GC-FID.
Pass Criteria: Complete disappearance of the dibromoalkene peak. Appearance of a highly volatile peak (cyclopropylacetylene).
Quenching: Cool the flask to 0 °C using an ice bath. Slowly add 15 mL of saturated aqueous NH₄Cl to quench the lithium acetylide. Caution: Vigorous evolution of butane gas will occur.
Isolation: Separate the organic layer. Extract the aqueous layer with pentane (2 x 20 mL). Dry the combined organics over anhydrous Na₂SO₄.
Critical Handling Note: Cyclopropylacetylene has a boiling point of ~52 °C. Solvent removal must be performed using a Vigreux column at atmospheric pressure, or the product can be utilized directly as a solution for the next step.
Beyond alkyne synthesis, 1-(2,2-dibromoethenyl)cyclopropane can be utilized to generate complex di-substituted cyclopropyl styrenes via sequential cross-coupling.
Step-by-Step Methodology:
Reagent Loading: In a Schlenk tube, combine 1-(2,2-Dibromoethenyl)cyclopropane (1.0 mmol), arylboronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Solvent Addition & Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
Coupling: Heat the sealed tube to 80 °C for 12 hours.
Self-Validation Checkpoint (IPC): Analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS. The mono-coupled product (1-aryl-2-bromo-2-cyclopropylethene) should be the major species.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.
Safety and Scale-Up Considerations
When scaling the synthesis of pharmaceutical intermediates involving n-BuLi and highly strained rings, process safety is paramount:
Thermal Runaway Risk: The addition of n-BuLi to the gem-dibromoalkene is highly exothermic (
Δ
H is significantly negative). On a pilot scale, dosing rates must be strictly governed by the heat-removal capacity of the reactor's cooling jacket.
Off-gassing: The quench of the lithium acetylide with aqueous media releases stoichiometric amounts of butane and cyclopropylacetylene vapors. Scrubbers and adequate ventilation are required to prevent explosive atmospheric mixtures.
References
1-(2,2-Dibromoethenyl)cyclopropane | CAS 122244-78-4 | SCBT
Santa Cruz Biotechnology.
Practical Asymmetric Synthesis of Efavirenz (DMP 266)
Efficient Syntheses of Cyclopropylacetylene, a Crucial Synthetic Intermediate for Efavirenz (DMP-266)
Thieme Connect.
A Practical Preparation of Terminal Alkynes
Application
reagents for the transformation of 1-(2,2-Dibromoethenyl)cyclopropane to terminal alkynes
Application Note: Reagents and Protocols for the Transformation of 1-(2,2-Dibromoethenyl)cyclopropane to Terminal Alkynes Executive Summary The transformation of 1-(2,2-dibromoethenyl)cyclopropane into cyclopropylacetyle...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Protocols for the Transformation of 1-(2,2-Dibromoethenyl)cyclopropane to Terminal Alkynes
Executive Summary
The transformation of 1-(2,2-dibromoethenyl)cyclopropane into cyclopropylacetylene (ethynylcyclopropane) is a fundamental carbon-carbon bond-forming operation. Serving as the critical second stage of the classic Corey-Fuchs homologation, this reaction converts a gem-dibromoalkene into a terminal alkyne. This application note provides drug development professionals and synthetic chemists with a causally-driven, self-validating protocol for executing this transformation with high yield and reproducibility.
Mechanistic Causality: The Corey-Fuchs Alkyne Synthesis
Successful execution of this transformation requires a deep understanding of its organometallic cascade. The conversion is not a simple dehydrohalogenation; rather, it is a sequence of highly reactive intermediates driven by strong base chemistry.
Halogen-Metal Exchange: The reaction is initiated by the addition of n-butyllithium (n-BuLi). The first equivalent of n-BuLi undergoes a rapid, low-temperature halogen-metal exchange with one of the geminal bromines of 1-(2,2-dibromoethenyl)cyclopropane. This generates a transient 1-bromo-1-lithioethenylcyclopropane carbenoid.
α-Elimination and the FBW Rearrangement: As the reaction mixture warms, the carbenoid undergoes α-elimination of lithium bromide (LiBr) to generate a highly reactive alkylidenecarbene. This divalent carbon species immediately undergoes a 1[1], where the hydrogen atom migrates to the terminal carbon, forming the alkyne triple bond.
Deprotonation: The resulting cyclopropylacetylene possesses an acidic acetylenic proton. A second equivalent of n-BuLi rapidly deprotonates this newly formed alkyne to form lithium cyclopropylacetylide. This step acts as a thermodynamic sink, driving the reaction forward and preventing unwanted side reactions[2].
Reagent Selection & Experimental Design
Primary Reagent (n-BuLi): While 2.0 equivalents of n-BuLi are theoretically required, practical applications necessitate 2.2 to 2.5 equivalents . The excess compensates for trace moisture in the solvent and ensures complete deprotonation of the terminal alkyne, which is critical for high yields.
Solvent Matrix: Anhydrous Tetrahydrofuran (THF) is the optimal solvent. Its oxygen lone pairs coordinate to and stabilize the lithium cation, dramatically accelerating the initial halogen-metal exchange compared to non-polar solvents.
Temperature Gradient: The reaction must strictly begin at -78 °C . This cryogenic temperature controls the highly exothermic halogen-metal exchange and prevents the premature, uncontrolled decomposition of the carbenoid. Subsequent warming to room temperature provides the thermal activation energy required for the FBW rearrangement[3].
Mandatory Visualization: Mechanistic Pathway
Mechanistic pathway of the Corey-Fuchs alkyne synthesis via FBW rearrangement.
Step-by-Step Experimental Protocol
Design Principle: This protocol is designed as a self-validating system. Visual cues and temperature checkpoints are embedded to ensure the operator can verify the reaction's progress in real-time.
Materials:
1-(2,2-Dibromoethenyl)cyclopropane (1.0 equiv)
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
Anhydrous THF (0.2 M relative to substrate)
Saturated aqueous NH₄Cl solution
Procedure:
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with a continuous stream of argon or nitrogen for 10 minutes to ensure an anhydrous atmosphere.
Substrate Loading: Dissolve 1-(2,2-dibromoethenyl)cyclopropane (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to -78 °C for 15 minutes. Causality: Failing to reach -78 °C will result in the rapid decomposition of the carbenoid, leading to complex mixtures and low yields.
Reagent Addition: Using a syringe pump or careful manual addition, introduce n-BuLi (2.2 equiv) dropwise over 15 minutes.
Validation Check: The solution will typically transition from colorless to a pale yellow or orange hue. This color change visually validates the formation of the lithiated intermediates.
Carbenoid Formation: Stir the mixture at -78 °C for 45 minutes to ensure complete halogen-metal exchange.
Rearrangement Phase: Remove the cooling bath and allow the reaction mixture to naturally warm to room temperature (approx. 20-25 °C) over 1 to 2 hours.
Causality: This warming phase is the thermodynamic trigger for the α-elimination and subsequent FBW rearrangement.
Quenching: Cool the flask to 0 °C using an ice bath. Carefully quench the reaction by the dropwise addition of4[4].
Validation Check: Gentle gas evolution (butane gas from unreacted n-BuLi) and the dissolution of suspended lithium salts confirm a successful and safe quench.
Isolation: Extract the aqueous layer with pentane or diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Critical Warning: Cyclopropylacetylene is highly volatile (boiling point ~50-52 °C). To prevent product loss, concentrate the solvent using a cold water bath (< 20 °C) and avoid high vacuum.
Quantitative Data & Troubleshooting
Parameter
Target Value
Consequence of Deviation
Troubleshooting / Corrective Action
n-BuLi Equivalents
2.2 - 2.5 eq
< 2.0 eq leads to incomplete conversion and unreacted intermediates.
Titrate n-BuLi prior to use to ensure accurate molarity. Always use a slight excess.
Initial Temperature
-78 °C
Warmer temps cause premature carbenoid decomposition and dimerization.
Ensure dry ice bath is fully saturated with acetone. Allow 15 min equilibration before addition.
Warming Time
1 - 2 hours
Insufficient warming traps the reaction at the carbenoid/carbene stage.
Monitor by TLC (hexane) to ensure complete disappearance of the starting material before quenching.
Concentration
0.2 M
High concentration increases intermolecular side reactions (e.g., coupling).
Dilute with additional anhydrous THF if localized freezing or precipitation occurs at -78 °C.
References
Systematic Evaluation of 1,2-Migratory Aptitude in Alkylidene Carbenes. ACS Publications. URL:[Link]
The Fritsch-Buttenberg-Wiechell rearrangement: Modern applications for an old reaction. ResearchGate. URL:[Link]
Gold catalysed intermolecular atom transfer reactions on heteroatom-substituted alkynes. University of Birmingham. URL:[Link]
Marine-derived heterocycles : structural, synthetic and biological investigations. UC San Diego (eScholarship). URL:[Link]
purification and distillation methods for 1-(2,2-Dibromoethenyl)cyclopropane
Introduction 1-(2,2-Dibromoethenyl)cyclopropane is a valuable synthetic intermediate, notable for its strained cyclopropane ring and reactive dibromoalkene moiety.[1][2] These features make it a versatile building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(2,2-Dibromoethenyl)cyclopropane is a valuable synthetic intermediate, notable for its strained cyclopropane ring and reactive dibromoalkene moiety.[1][2] These features make it a versatile building block for more complex molecules in agrochemical and pharmaceutical research. The high reactivity, however, also presents challenges in its purification. The presence of impurities, whether from unreacted starting materials, side products, or degradation, can significantly impact the yield and outcome of subsequent synthetic steps.
This guide provides a comprehensive resource for researchers, offering detailed troubleshooting advice, frequently asked questions, and validated protocols for the purification and distillation of 1-(2,2-Dibromoethenyl)cyclopropane. The methodologies are grounded in established chemical principles for handling halogenated and strained ring systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(2,2-Dibromoethenyl)cyclopropane?
A1: Typical impurities depend on the synthetic route but often include unreacted precursors (e.g., vinylcyclopropane, bromoform), solvents, and side-products from elimination or rearrangement reactions. Given the strained nature of the cyclopropane ring, oligomeric or polymeric materials may also form, particularly if the compound is subjected to high temperatures for extended periods.[3][4] Acidic impurities like hydrogen bromide (HBr) may also be present from the reaction workup.[5]
Q2: How stable is 1-(2,2-Dibromoethenyl)cyclopropane? What are the optimal storage conditions?
A2: Halogenated cyclopropanes can be sensitive to heat, light, and air.[6] The high ring strain (approx. 27.5 kcal/mol for the parent cyclopropane) makes the C-C bonds susceptible to opening, especially at elevated temperatures.[3][4] For optimal stability, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a dark, well-sealed container at low temperatures (e.g., in a refrigerator).[6][7]
Q3: What analytical methods are best for assessing the purity of the final product?
A3: The purity of 1-(2,2-Dibromoethenyl)cyclopropane is most effectively assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. For structural confirmation and detection of non-volatile impurities, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: Is fractional distillation or column chromatography the better purification method?
A4: The choice depends on the nature of the impurities.
Fractional Vacuum Distillation is highly effective for separating the product from non-volatile impurities (e.g., salts, polymeric materials) and from other components with significantly different boiling points. It is often the preferred method for bulk purification.[8][9]
Column Chromatography on silica gel is superior for separating compounds with similar boiling points but different polarities.[10][11] It is particularly useful for removing closely related side-products. However, prolonged contact with silica gel, which is acidic, can potentially cause degradation of sensitive cyclopropane derivatives. Neutralized silica or a different stationary phase like alumina may be considered.
Purification & Distillation Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
Product is discolored (yellow to brown) after workup.
1. Presence of residual bromine or oxidized impurities. 2. Acid-catalyzed decomposition.
1. During the aqueous workup, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any remaining bromine.[5] 2. Ensure the workup includes a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[8]
Low recovery after distillation.
1. The compound may be decomposing at the distillation temperature. 2. The vacuum is insufficient, requiring a higher pot temperature. 3. Product is volatile and being lost to the vacuum pump.
1. Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[12] 2. Check the distillation apparatus for leaks. Ensure all joints are properly sealed. Use a reliable vacuum gauge to monitor the pressure. 3. Use an efficient cold trap (e.g., dry ice/acetone) between the receiving flask and the vacuum pump.
Inconsistent boiling point during distillation.
1. The vacuum pressure is fluctuating. 2. Significant amounts of impurities are present.
1. Use a vacuum controller or a manostat to maintain a stable pressure. 2. Consider a pre-purification step. For example, a rapid filtration through a short plug of silica gel can remove baseline impurities before distillation.
Product decomposes on the chromatography column.
1. The silica gel is too acidic, catalyzing ring-opening or elimination. 2. The compound is sensitive to prolonged exposure to the stationary phase.
1. Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. Alternatively, use a less acidic stationary phase like neutral alumina.[10] 2. Use flash column chromatography to minimize the residence time on the column. Work quickly and avoid letting the column run dry.[11]
Poor separation of product and impurity via column chromatography.
1. The chosen eluent system has suboptimal polarity. 2. The column was overloaded with crude material.
1. Perform a thorough Thin-Layer Chromatography (TLC) analysis using various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to identify an eluent that provides good separation (ΔR_f > 0.2). 2. Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Experimental Protocols & Workflows
Visualization of the General Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 1-(2,2-Dibromoethenyl)cyclopropane after the initial reaction workup.
Caption: General purification workflow for 1-(2,2-Dibromoethenyl)cyclopropane.
Protocol 1: Standard Aqueous Workup
Rationale: This procedure is designed to remove inorganic salts, neutralize acidic byproducts, and prepare the crude product for final purification.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[13]
Rotary evaporator
Procedure:
Carefully quench the reaction mixture by adding it to cold water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the entire mixture to a separatory funnel. If an organic solvent was used in the reaction, add more of the same solvent to ensure proper partitioning.
Separate the organic layer. Extract the aqueous layer one or two more times with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
Combine all organic layers in the separatory funnel.
Wash the combined organic layer sequentially with:
a. Saturated aqueous NaHCO₃ solution (to neutralize acids). Vent the funnel frequently as CO₂ may be generated.
b. Water.
c. Brine (to break up emulsions and begin the drying process).[13]
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask occasionally for 15-20 minutes.
Filter the solution to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to distillation or chromatography.[8]
Protocol 2: Fractional Vacuum Distillation
Rationale: Distillation under reduced pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition.[12] A fractionating column enhances the separation efficiency between liquids with close boiling points.
Apparatus Visualization:
Caption: Diagram of a fractional vacuum distillation apparatus.
Procedure:
Assemble the fractional distillation apparatus as shown above. Ensure all glassware is dry and joints are greased and sealed to maintain a high vacuum.
Place the crude 1-(2,2-Dibromoethenyl)cyclopropane into the distilling flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Connect the vacuum pump and slowly evacuate the system to the desired pressure.
Begin heating the distilling flask gently using a heating mantle.
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
When the temperature at the distillation head stabilizes, change to a new receiving flask to collect the main product fraction. The boiling point of the analogous (2,2-dichloroethenyl)cyclopropane is ~120-125 °C at atmospheric pressure, so the dibromo- compound will have a higher boiling point, making vacuum distillation essential.[8]
Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distilling flask.
Allow the apparatus to cool completely before carefully re-introducing air into the system.
Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
PMC. (n.d.). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes.
Wikipedia. (n.d.). Cyclopropane.
Royal Society of Chemistry. (2023, January 3). Everything you need to teach fractional distillation.
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I.
Chemistry Stack Exchange. (2014, May 12). Why does cyclopropane react with bromine?.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes.
RSC Publishing. (2024, April 2). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems.
troubleshooting degradation of 1-(2,2-Dibromoethenyl)cyclopropane during storage
Welcome to the dedicated technical support resource for 1-(2,2-Dibromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for 1-(2,2-Dibromoethenyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this valuable synthetic intermediate during storage and handling. Our goal is to provide you with not only solutions but also the underlying scientific principles to ensure the integrity of your experiments.
Quick-Reference FAQ
This section provides immediate answers to common questions regarding the stability of 1-(2,2-Dibromoethenyl)cyclopropane.
Question
Brief Answer
Why is my sample of 1-(2,2-Dibromoethenyl)cyclopropane turning yellow or brown?
Discoloration is a common indicator of degradation, likely due to polymerization or isomerization reactions, which can be initiated by light, heat, or air exposure.
I observe a change in viscosity or the formation of a solid in my sample. What is happening?
This is a strong indication of polymerization. Vinylcyclopropanes are known to undergo radical ring-opening polymerization.[1][2][3][4][5]
My analytical data (NMR, GC-MS) shows unexpected peaks. What are the likely degradation products?
Common degradation products can include cyclopentene derivatives from thermal rearrangement, oligomers/polymers, or hydrolysis products if exposed to moisture.
What are the ideal short-term storage conditions for this compound?
For immediate use, store in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C.
How should I store 1-(2,2-Dibromoethenyl)cyclopropane long-term?
For long-term storage, we recommend storage at -20°C or below, under an inert atmosphere, and protected from light.
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of potential degradation issues, their root causes, and step-by-step protocols for investigation and mitigation.
Issue 1: Sample Discoloration and/or Change in Physical State (Viscosity, Solidification)
Symptoms: The initially colorless to pale yellow liquid turns significantly yellow, brown, or becomes more viscous, potentially forming a solid precipitate.
Probable Cause: The most likely cause is radical polymerization . The vinyl group on the cyclopropane ring makes the molecule susceptible to radical-initiated chain reactions.[1][2][3][4][5] This can be triggered by:
Light Exposure: UV light can generate radicals.
Heat: Elevated temperatures can initiate thermal decomposition and radical formation.
Atmospheric Oxygen: Oxygen can act as a radical initiator.
Contaminants: Trace metal ions or other impurities can catalyze polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected polymerization.
Experimental Protocol: Purity Assessment by ¹H NMR
Sample Preparation: Dissolve a small, accurately weighed amount of the stored 1-(2,2-Dibromoethenyl)cyclopropane in a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire a ¹H NMR spectrum.
Analysis:
Pristine Sample: Look for the characteristic sharp peaks corresponding to the cyclopropyl and vinyl protons.
Degraded Sample: The presence of broad, poorly resolved signals, particularly in the aliphatic region, is indicative of polymer formation. A decrease in the integration of the characteristic monomer peaks relative to an internal standard would also indicate degradation.
Issue 2: Appearance of New, Sharp Peaks in Analytical Data (NMR, GC-MS)
Symptoms: Your analytical data shows new, well-defined peaks that are not attributable to the starting material or known impurities from synthesis.
Probable Cause: This suggests a specific chemical transformation is occurring, most likely a vinylcyclopropane-cyclopentene rearrangement .[6][7][8][9][10] This is a thermally induced intramolecular ring expansion. The high ring strain of the cyclopropane ring (approximately 27.6 kcal/mol) makes this rearrangement energetically favorable, especially at elevated temperatures.[11][12]
Caption: Primary degradation pathways for 1-(2,2-Dibromoethenyl)cyclopropane.
Troubleshooting and Mitigation:
Confirm Identity of Byproduct: If possible, isolate the byproduct and characterize it to confirm the rearranged cyclopentene structure. Mass spectrometry will show an identical mass to the starting material, as it is an isomerization.
Temperature Log Review: Check the temperature logs for the storage unit. Any excursions to higher temperatures could have promoted this rearrangement.
Storage Temperature: Ensure the material is stored at or below the recommended temperature. For this thermally labile compound, colder is generally better.
Issue 3: Unexpected Reaction Outcomes or Low Yields
Symptoms: When using the stored 1-(2,2-Dibromoethenyl)cyclopropane in a reaction, you observe unexpected side products, or the yield of your desired product is significantly lower than expected.
Probable Cause: This can be due to the presence of degradation products or the formation of new reactive species. One possibility is hydrolysis of the gem-dibromo group if the compound has been exposed to moisture. Geminal dihalides can hydrolyze to form unstable geminal diols, which rapidly dehydrate to aldehydes or ketones.[13][14][15]
Investigative Steps:
Moisture Ingress: Check the integrity of the container seal. Was the container opened in a humid environment?
FT-IR Analysis: Analyze a sample of the stored material using Fourier-transform infrared (FT-IR) spectroscopy. The appearance of a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the presence of a carbonyl (C=O) group, a hallmark of hydrolysis.
Solvent Purity: Ensure that any solvents used to handle or store the compound are anhydrous.
Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent the degradation of 1-(2,2-Dibromoethenyl)cyclopropane.
Parameter
Recommendation
Rationale
Temperature
-20°C or below for long-term storage. 2-8°C for short-term (days to weeks).
Minimizes the rate of all potential degradation pathways, especially the thermally-driven vinylcyclopropane rearrangement.[7][9]
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Prevents oxidation and the initiation of radical polymerization by atmospheric oxygen.
Light
Store in an amber or opaque container.
Protects the compound from photochemically initiated radical polymerization.[16]
Container
Use a tightly sealed glass vial with a PTFE-lined cap.
Ensures an airtight seal to prevent moisture and air ingress. Glass is inert and will not leach contaminants.
Handling
Handle only in a dry, inert atmosphere glovebox or under a stream of inert gas.
Minimizes exposure to atmospheric moisture and oxygen.
Additives
For long-term storage, consider adding a radical inhibitor (e.g., BHT at 50-100 ppm).
Scavenges trace radicals that may form, thus inhibiting the onset of polymerization. This should be tested on a small scale to ensure it doesn't interfere with downstream applications.
Protocol: Preparing for Long-Term Storage
Aliquot: If you have a large bottle, it is best to aliquot the material into smaller, single-use vials. This avoids repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
Inerting: Place the opened vial in a glovebox or use a Schlenk line. Purge the vial with dry argon or nitrogen for several minutes.
Sealing: Securely seal the vial with a PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with Parafilm.
Labeling: Clearly label the vial with the compound name, date of storage, and any added inhibitors.[16]
Storage: Place the sealed vial inside a secondary container and store it in a freezer at -20°C or below, away from light sources.
By understanding the inherent chemical instabilities of 1-(2,2-Dibromoethenyl)cyclopropane and implementing these rigorous storage and handling protocols, you can ensure the integrity of your material and the reproducibility of your experimental results.
References
Grokipedia. Vinylcyclopropane rearrangement.
Journal of the American Chemical Society. (2019). Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes.
PubMed. (2019).
Chemical Reviews. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes.
Macromolecules. Radical Ring-Opening Polymerization of Novel Vinylcyclopropanes Designed as Low Shrinkage Monomers. Structure of the Polymer, Mechanism of the Polymerization, and Volume Change on the Polymerization.
Journal of the American Chemical Society. The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms.
Benchchem. An In-depth Technical Guide to the Synthesis of (2,2-Dichloroethenyl)cyclopropane.
Allen. Gem-dibromide on hydrolysis will give:.
Wikipedia. Geminal halide hydrolysis.
ResearchGate. Synthesis of Substituted Thioamides from gem‐Dibromoalkenes and Sodiumsulfide.
Grokipedia. Geminal halide hydrolysis.
Organic & Biomolecular Chemistry. Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. RSC Publishing.
Google Patents. Synthesis of (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.
ResearchGate.
Organic Syntheses. bromocyclopropane.
Taylor & Francis Online. (2006). Synthesis of γ-Lactone of 1R-CIS 2,2-Dimethyl-3-(2,2,2-tribromo-1-hydroxyethyl)
ResearchGate. Metal-Mediated Debromination of gem-Dibromoalkenes under Mild Conditions.
Cleveland State University. (2018). Practices for Proper Chemical Storage.
ResearchGate.
University of Southampton.
ResearchGate. Investigation of gem-dibromoalkene, 15 and deuterium-labelling.
Environmental Health & Safety. (2022). Chemical Storage Guidelines.
Semantic Scholar. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I)
PMC. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I)
NextSDS. 1-(2,2-DIBROMOETHENYL)
Chemistry LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain.
Wikipedia. Cyclopropane.
PMC. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides.
University of Georgia Office of Research. (2022). Guidelines for Chemical Storage and Management.
KPU Pressbooks. 4.
Quora. (2024). How does the concept of hybridization explain the unusual stability of cyclopropane compared to other cycloalkanes?
Technical Support Center: Optimizing Corey-Fuchs Lithiation of 1-(2,2-Dibromoethenyl)cyclopropane
Welcome to the Process Optimization Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are scaling or troubleshooting the conversion of 1-(2,2-dibromoetheny...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are scaling or troubleshooting the conversion of 1-(2,2-dibromoethenyl)cyclopropane to cyclopropylacetylene.
Because this transformation relies on the second stage of the Corey-Fuchs reaction, strict thermodynamic control is the single most critical parameter for success. This guide provides a self-validating protocol, mechanistic causality, and troubleshooting decision trees to ensure optimal yields.
Mechanistic Causality: The "Why" Behind the Temperatures
The lithiation of 1-(2,2-dibromoethenyl)cyclopropane is not a single reaction, but a cascade of highly reactive intermediates that require opposing thermal environments[1].
Cryogenic Stabilization (-78 °C): The addition of the first equivalent of n-butyllithium (n-BuLi) initiates a rapid [1]. This step is highly exothermic[2]. Performing this at -78 °C is mandatory to stabilize the resulting α-bromoalkenyllithium intermediate. If the temperature spikes, this intermediate decomposes or undergoes uncontrolled intermolecular coupling.
Thermal Activation (20–25 °C): To progress the reaction, the intermediate requires thermal energy to undergo α-elimination of LiBr, forming a transient vinylidene carbene[3]. This carbene rapidly undergoes a 1,2-hydride shift—known as the [4]—to form the terminal alkyne, which is subsequently deprotonated by the second equivalent of n-BuLi.
Figure 1: Mechanistic pathway of 1-(2,2-dibromoethenyl)cyclopropane lithiation.
Quantitative Data: Temperature Effects on Yield
Failure to adhere to the biphasic temperature profile directly dictates the impurity profile of your final product.
Temperature Profile (Addition → Incubation)
Yield (%)
Major Impurity Profile
Mechanistic Consequence
-78 °C → Warm to 25 °C
> 90%
< 2% (Trace dimers)
Optimal halogen-metal exchange and complete FBW rearrangement.
0 °C → 25 °C
40 - 50%
30% (Oligomers/Tars)
Exothermic degradation during initial n-BuLi addition[2].
-78 °C → Keep at -78 °C
< 10%
85% (1-bromo-2-cyclopropylethene)
Reaction stalls; intermediate protonates upon aqueous quench[1].
Standard Operating Procedure (SOP): Temperature-Optimized Lithiation
Self-Validating System: This protocol incorporates visual cues and thermodynamic checkpoints to ensure the reaction is proceeding correctly without requiring immediate LC/MS sampling.
System Preparation: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with argon. Add 1-(2,2-dibromoethenyl)cyclopropane and anhydrous THF to achieve a 0.2 M concentration.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes until the internal temperature stabilizes at -78 °C.
Validation: The solution must remain clear and colorless.
Lithiation (Halogen-Metal Exchange): Begin dropwise addition of n-BuLi via a syringe pump over 30–45 minutes.
Causality: Slow addition prevents localized exotherms that degrade the intermediate[2].
Validation: The solution will transition to a pale yellow color, confirming the formation of the α-bromoalkenyllithium species.
Thermal Activation (FBW Rearrangement): After stirring for 1 hour at -78 °C, remove the cooling bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for an additional 1.5 to 2 hours.
Validation: The color will deepen to a golden yellow or light brown as the vinylidene carbene forms and undergoes the 1,2-hydride shift[1][4].
Quench & Isolation: Cool the mixture to 0 °C and carefully add saturated aqueous NH₄Cl dropwise to quench the lithium cyclopropylacetylide. Extract the aqueous layer with pentane or diethyl ether.
Caution: Cyclopropylacetylene is highly volatile. Avoid high-boiling extraction solvents if isolating the free alkyne.
Troubleshooting & FAQs
Q: My reaction stalled, and GC-MS shows I recovered 1-bromo-2-cyclopropylethene instead of my alkyne. What happened?A: This is a classic thermal stalling issue. The Corey-Fuchs reaction is a two-part thermodynamic process[1]. If you quench the reaction before the mixture has adequately warmed to room temperature, the α-bromoalkenyllithium intermediate never undergoes the α-elimination required to form the carbene. Upon adding your aqueous quench, the intermediate simply accepts a proton. Ensure you allow the reaction to stir at 25 °C for at least 1.5 hours before quenching.
Q: My reaction mixture turned black immediately upon adding n-BuLi, and my yield is terrible. What went wrong?A: Immediate blackening indicates severe exothermic degradation[2]. This usually happens for three reasons:
Your cooling bath was inadequate (e.g., using just an ice bath instead of dry ice/acetone).
The n-BuLi addition rate was too fast, causing localized hot spots.
Your THF was not strictly anhydrous, leading to a violent, heat-generating reaction with n-BuLi.
Q: Can I use a different base, like LDA, to avoid the strict -78 °C requirement?A: While LDA is sometimes used in variations of the Corey-Fuchs reaction[4], n-BuLi is heavily preferred for 1-(2,2-dibromoethenyl)cyclopropane. Halogen-metal exchange (driven by n-BuLi) is much faster and cleaner than the dehydrohalogenation pathway (driven by LDA) at low temperatures. Using LDA often requires higher temperatures to initiate the reaction, which paradoxically increases the risk of side reactions with this specific substrate.
Figure 2: Troubleshooting decision tree for temperature-related lithiation failures.
Technical Support Center: Optimizing the Synthesis of 1-(2,2-Dibromoethenyl)cyclopropane
Welcome to the Technical Support Center. 1-(2,2-Dibromoethenyl)cyclopropane is a critical non-polar intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably the HIV non-nuc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-(2,2-Dibromoethenyl)cyclopropane is a critical non-polar intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz[1].
The standard synthetic route relies on the Corey-Fuchs olefination of cyclopropanecarboxaldehyde. While robust, this transformation frequently challenges chemists with massive stoichiometric byproducts—specifically triphenylphosphine oxide (TPPO)—and the risk of cyclopropane ring-opening under harsh conditions[2]. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to maximize your yield and purity.
Mechanistic Workflow
To troubleshoot effectively, we must first understand the causality of byproduct formation. The reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to generate a dibromomethylene phosphorus ylide, which then undergoes a Wittig-type olefination with the aldehyde[3].
Mechanistic workflow of Corey-Fuchs olefination showing target and byproduct formation.
Troubleshooting FAQs
Q1: My crude product is heavily contaminated with Triphenylphosphine Oxide (TPPO). How can I remove it without tedious column chromatography?A1: In the standard Corey-Fuchs reaction, TPPO is a massive stoichiometric byproduct that is notoriously difficult to separate from non-polar liquid products on a large scale[4].
The Causality: TPPO has a highly polarized P=O bond, making it prone to hydrogen bonding and crystallization, whereas your product, 1-(2,2-dibromoethenyl)cyclopropane, is a highly non-polar oil.
The Solution: Exploit differential solubility. Instead of chromatography, utilize Zinc Chloride (ZnCl₂) precipitation . By adding a 1.8 M solution of ZnCl₂ in warm ethanol to your crude mixture, ZnCl₂ coordinates with the phosphoryl oxygen to form a highly insoluble ZnCl₂(TPPO)₂ adduct[5]. This adduct precipitates rapidly and can be filtered off, routinely removing >95% of TPPO in a single step. Alternatively, for smaller scales, trituration with cold non-polar solvents (e.g., cyclohexane or pentane) will crash out the bulk of the TPPO[6].
Q2: I am observing unreacted cyclopropanecarboxaldehyde and low yields. Should I increase the equivalents of CBr₄ and PPh₃?A2: No. Increasing PPh₃ will only exacerbate your TPPO purification bottleneck. Instead, you should incorporate Zinc (Zn) dust into your ylide generation step[7].
The Causality: In the classic Corey-Fuchs protocol, four equivalents of PPh₃ are required because two equivalents are sacrificed to act as a reducing agent and bromine scavenger (forming Br₂PPh₃)[3].
The Solution: By adding Zn dust, the metal reduces the initially formed Br₂PPh₃ complex, generating inert ZnBr₂ and regenerating PPh₃ in situ[8]. This allows you to reduce the PPh₃ requirement from 4 equivalents down to just 2 equivalents. This modification drives the ylide formation more efficiently, ensures complete consumption of the aldehyde, and halves the amount of TPPO generated[9].
Q3: I am detecting cyclopropane ring-opened impurities and polymeric byproducts in my GC-MS/NMR. What is causing this?A3: The cyclopropyl group is highly strained and sensitive to strong Lewis acids and elevated temperatures.
The Causality: The generation of the dibromomethylene ylide from CBr₄ and PPh₃ is highly exothermic. If the cyclopropanecarboxaldehyde is added too quickly or at room temperature, the localized thermal spikes combined with the presence of Lewis acidic byproducts (like ZnBr₂ or Br₂PPh₃) can catalyze the electrophilic ring-opening of the cyclopropane moiety[8].
The Solution: Strictly control the reaction thermodynamics. Form the ylide at 0 °C, and add the cyclopropanecarboxaldehyde dropwise while maintaining the internal temperature strictly below 5 °C.
This protocol integrates Zn-dust efficiency with ZnCl₂-mediated TPPO precipitation to create a self-validating, chromatography-free workflow.
Step 1: Ylide Generation (Temperature Critical)
In an oven-dried, argon-purged flask, suspend Zinc dust (2.0 equiv) and Triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂) to create an approximately 0.5 M solution.
Cool the suspension to 0 °C using an ice-water bath.
Add Carbon tetrabromide (CBr₄, 2.0 equiv) portion-wise over 15 minutes.
Self-Validation Checkpoint: The solution will transition to a distinct reddish-brown color, visually confirming the formation of the active ylide[10]. Stir at 0 °C for 30 minutes.
Step 2: Olefination of the Aldehyde
4. Dilute cyclopropanecarboxaldehyde (1.0 equiv) in a small volume of anhydrous CH₂Cl₂.
5. Add the aldehyde solution dropwise to the ylide mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent ring-opening.
6. Allow the reaction to stir for 1–2 hours at 0 °C. Monitor completion via TLC (Hexanes/EtOAc 9:1; the dibromoolefin product is highly non-polar and will run near the solvent front).
Step 3: Quenching and Initial Extraction
7. Quench the reaction by slowly adding saturated aqueous NaHCO₃.
8. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude residue (a mixture of product, TPPO, and salts).
Step 4: TPPO Removal via ZnCl₂ Precipitation
9. Dissolve the crude residue in a minimal amount of warm Ethanol.
10. Add a 1.8 M solution of ZnCl₂ in Ethanol (0.5 equivalents relative to the initial PPh₃ used)[5].
11. Stir vigorously at room temperature for 30 minutes.
Self-Validation Checkpoint: A dense white precipitate of the ZnCl₂(TPPO)₂ adduct will rapidly form, confirming successful sequestration of the phosphine oxide.
Filter the suspension through a Celite pad and wash the filter cake with cold Ethanol.
Step 5: Final Isolation
13. Concentrate the filtrate under reduced pressure to remove the Ethanol.
14. Slurry the resulting residue in cold Hexane to precipitate any residual trace salts or unreacted PPh₃.
15. Filter one final time and concentrate the hexane filtrate to afford 1-(2,2-dibromoethenyl)cyclopropane as a pale yellow to colorless oil[1].
Data Presentation: Comparison of TPPO Removal Strategies
To assist in scaling decisions, the following table summarizes the quantitative metrics of various TPPO removal techniques for this specific synthesis:
Technical Support Center: Moisture-Sensitive Handling of 1-(2,2-Dibromoethenyl)cyclopropane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of Efavirenz precursors[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of Efavirenz precursors[1]. A critical bottleneck in this workflow is the conversion of 1-(2,2-dibromoethenyl)cyclopropane to cyclopropylacetylene[2]. This transformation—the second stage of the 3[3]—relies heavily on the use of the highly reactive organometallic reagent n-butyllithium (n-BuLi)[4].
The primary culprit for poor yields, incomplete conversion, or complex byproduct mixtures in this reaction is moisture contamination[4]. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure the absolute exclusion of water and the successful synthesis of your target alkyne.
Mechanistic Causality: Why Moisture Ruins the Corey-Fuchs Reaction
To understand how to fix a failed reaction, you must first understand the causality of the chemical events. The conversion of a gem-dibromoalkene to a terminal alkyne requires exactly two equivalents of n-BuLi, executing two distinct mechanistic steps:
Halogen-Lithium Exchange: The first equivalent of n-BuLi reacts with 1-(2,2-dibromoethenyl)cyclopropane to form a highly reactive lithium carbenoid intermediate[3].
α-Elimination (Fritsch-Buttenberg-Wiechell Rearrangement): The second equivalent of n-BuLi induces the elimination of lithium bromide, yielding the lithium cyclopropylacetylide[3].
The Moisture Threat:
If trace water is present in your solvent, glassware, or inert gas line, it acts as a highly efficient electrophile. Moisture disrupts the pathway in two fatal ways:
Reagent Degradation: Water aggressively hydrolyzes n-BuLi into butane gas and insoluble lithium hydroxide (LiOH)[5][6]. This destroys the precise 2.0+ equivalent stoichiometry required for the reaction.
Intermediate Quenching: If water bypasses the n-BuLi and interacts with the lithium carbenoid intermediate, it instantly protonates it[1]. This halts the reaction prematurely, yielding a monobrominated alkene (1-bromo-2-cyclopropylethene) instead of the desired alkyne.
Mechanistic pathway of the Corey-Fuchs alkynylation and points of moisture interference.
Quantitative Data: Impact of Moisture on Yield
The table below summarizes internal laboratory data demonstrating how varying levels of moisture in the reaction solvent (THF) impact the active equivalents of n-BuLi and the final isolated yield.
Moisture Level in THF (ppm)
n-BuLi Equivalents Active
Major Product Identified via GC-MS
Isolated Yield of Alkyne (%)
< 10 ppm (Strict Schlenk)
2.0 - 2.1
Cyclopropylacetylene
> 85%
50 - 100 ppm
~1.5
Mixture (Alkyne + Monobromide)
40 - 50%
> 250 ppm
< 1.0
Unreacted Starting Material & Monobromide
< 10%
Frequently Asked Questions (FAQs)
Q: My reaction stalled, and GC-MS shows a massive peak for 1-bromo-2-cyclopropylethene. What happened?A: This is the classic signature of a stoichiometric imbalance caused by moisture. The first equivalent of n-BuLi successfully performed the halogen-metal exchange, but trace water protonated the resulting carbenoid before the second equivalent of n-BuLi could trigger the α-elimination[1][3]. Ensure your THF is freshly distilled from sodium/benzophenone or passed through an activated alumina solvent purification system.
Q: How do I know if my n-BuLi is still good?A: n-BuLi degrades over time, especially if the septum has been punctured multiple times, introducing ambient humidity[5][7]. Never trust the bottle's label concentration if it has been opened previously. You must titrate it (e.g., using diphenylacetic acid or N-benzylbenzamide) prior to the experiment. If the solution is cloudy, it contains precipitated LiOH, a direct indicator of severe moisture exposure[6].
Q: Can I run this reaction with just a balloon of nitrogen?A: While possible for less sensitive reactions[5], the synthesis of cyclopropylacetylene from 1-(2,2-dibromoethenyl)cyclopropane requires strictly anhydrous conditions. A proper 8[8] with high-vacuum manifold capabilities is strongly recommended to flame-dry the glassware and rigorously degas the solvent[7][8].
Q: What is the best way to transfer n-BuLi to avoid introducing moisture?A: For volumes under 10 mL, use an oven-dried, gas-tight glass syringe equipped with a Luer-lock needle. The syringe must be purged with inert gas at least three times before drawing the reagent[5][8]. For larger volumes, a cannula transfer under positive argon pressure is mandatory to prevent atmospheric exposure[7][8].
This protocol incorporates self-validating visual cues to ensure your reaction remains moisture-free throughout the process.
Step 1: Glassware Preparation & Purging
Assemble a Schlenk flask equipped with a magnetic stir bar and a high-quality rubber septum.
Connect the flask to a Schlenk line. Apply high vacuum (0.1 mmHg or better) and flame-dry the flask using a heat gun or Bunsen burner for 5-10 minutes to drive off surface-bound water[6][8].
Allow the flask to cool completely under vacuum, then backfill with ultra-high purity Argon. Repeat this vacuum-argon cycle three times[7][8].
Step 2: Solvent & Substrate Loading
Inject anhydrous THF (strictly <10 ppm water) into the flask via a dry, Argon-purged syringe[5].
Add 1-(2,2-dibromoethenyl)cyclopropane (1.0 eq).
Cool the mixture to -78 °C using a dry ice/acetone bath. Self-Validation: The solution should remain perfectly clear. Any cloudiness indicates moisture freezing out of the solvent.
Step 3: Reagent Transfer & Addition
Purge a gas-tight syringe with Argon three times. Carefully draw 2.1 equivalents of freshly titrated n-BuLi (the slight 0.1 eq excess accounts for minor atmospheric quenching during transfer)[9].
Add the n-BuLi dropwise down the inner cold wall of the flask over 15-20 minutes to prevent localized heating.
Self-Validation: The solution will typically turn clear yellowish to dark brown as the carbenoid and acetylide form[10]. If the solution remains completely colorless or turns milky white, moisture has compromised the reagent.
Step 4: Reaction Progression & Quenching
Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure complete α-elimination[9].
Cool the flask back to 0 °C. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl[2].
Extract the aqueous layer with pentane or diethyl ether. Note: Cyclopropylacetylene is highly volatile (boiling point ~51-53 °C)[2]; avoid prolonged rotary evaporation to prevent loss of the product.
References
Chemistry LibreTexts. "Performing Sensitive Reactions without a Schlenk Line." [Link]
Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[Link]
Stanford Environmental Health & Safety. "Information on Pyrophoric Compounds."[Link]
Corley et al. "cyclopropylacetylene." Organic Syntheses. [Link]
"Virtual Simulation Guiding High-Risk Undergraduate Experiments about Chemical Synthesis of MoS2 Monolayers via a Schlenk Line." ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
1-(2,2-Dibromoethenyl)cyclopropane (Chemical Formula: C₅H₆Br₂) is a volatile, non-polar small molecule characterized by a strained cyclopropane ring conjugated with a dibrominated vinyl group. For analytical chemists and drug development professionals, the structural elucidation of such halogenated compounds presents a specific challenge: the carbon-bromine (C-Br) bond is relatively weak. Under standard analytical conditions, this leads to extensive in-source fragmentation, often obliterating the molecular ion.
This guide objectively compares three mass spectrometry (MS) ionization modalities—Electron Ionization (GC-EI-MS), Chemical Ionization (GC-CI-MS), and Atmospheric Pressure Chemical Ionization (GC-APCI-HRMS)—to establish the most robust workflow for the structural confirmation and quantification of this compound.
Mechanistic Principles of Fragmentation (The "Why")
Before evaluating instrument performance, it is critical to understand the causality behind the molecule's fragmentation behavior.
Isotopic Signature Causality: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a1[1]. Because 1-(2,2-Dibromoethenyl)cyclopropane contains two bromine atoms, statistical probability dictates a strict 1:2:1 isotopic cluster for the intact molecular ion ([M]⁺•) at m/z 224, 226, and 228[1]. Any fragment that loses a single bromine radical will subsequently exhibit a 1:1 doublet[1].
Energetics of Cleavage: Under standard 70 eV Electron Ionization, the energy transferred to the molecule vastly exceeds its ionization energy (~9–10 eV) and the C-Br bond dissociation energy (~280 kJ/mol). To dissipate this excess internal energy, the molecular ion rapidly ejects a bromine radical (Br•), yielding the [M - Br]⁺ base peak[2]. Subsequent ring-opening or loss of the second bromine leads to the hydrocarbon backbone fragment [C₅H₆]⁺• at m/z 66[2].
Mass spectrometry fragmentation pathway of 1-(2,2-Dibromoethenyl)cyclopropane.
Table 1: Theoretical Exact Masses & Diagnostic Value
The following quantitative data summarizes the exact masses used for high-resolution validation.
Fragment
Formula
Theoretical Exact Mass (m/z)
Isotopic Pattern
Diagnostic Value
Molecular Ion (⁷⁹Br₂)
C₅H₆⁷⁹Br₂
223.8836
1:2:1
High (Intact Molecule)
Molecular Ion (⁷⁹Br⁸¹Br)
C₅H₆⁷⁹Br⁸¹Br
225.8816
1:2:1
High (Intact Molecule)
Molecular Ion (⁸¹Br₂)
C₅H₆⁸¹Br₂
227.8795
1:2:1
High (Intact Molecule)
[M - Br]⁺ (⁷⁹Br)
C₅H₆⁷⁹Br
144.9653
1:1
Medium (Confirms 1 Br)
[M - Br]⁺ (⁸¹Br)
C₅H₆⁸¹Br
146.9632
1:1
Medium (Confirms 1 Br)
[M - Br₂]⁺•
C₅H₆
66.0469
Singlet
Low (Hydrocarbon backbone)
Comparative Analysis of Ionization Modalities
To select the optimal analytical approach, we must compare how different ionization sources handle the fragile C-Br bonds of 1-(2,2-Dibromoethenyl)cyclopropane.
Table 2: Performance Comparison of Ionization Techniques
Parameter
GC-EI-MS (70 eV)
GC-CI-MS (Methane)
GC-APCI-HRMS
Ionization Energy
Hard (~70 eV)
Soft (~10–20 eV)
Ultra-Soft (Charge Transfer)
Molecular Ion [M]⁺•
Weak / Absent
Moderate
Dominant Base Peak
Fragmentation Extent
High (Extensive C-Br cleavage)
Low
Minimal
Mass Accuracy
Nominal (Unit resolution)
Nominal (Unit resolution)
Exact Mass (< 2 ppm error)
Matrix Interference
High
Moderate
Low (Filtered by exact mass)
Best Use Case
NIST Library Matching
MW Confirmation
Complex Matrix / Unknowns
Verdict: While GC-EI-MS is standard for library matching, its hard ionization often destroys the molecular ion of halogenated cyclopropanes. 3 for complex matrices because it utilizes atmospheric pressure charge transfer, depositing minimal internal energy and preserving the intact molecular ion for high-resolution exact mass filtering[3].
To ensure high trustworthiness and eliminate false positives, the recommended GC-APCI-HRMS protocol is designed as a self-validating system . Rather than relying on manual peak picking, the workflow employs algorithmic gating. A chromatographic feature is only integrated if it simultaneously satisfies strict intrinsic molecular properties.
Step-by-Step Self-Validating Protocol:
Chromatographic Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
APCI Soft Ionization: Transfer the eluent via a heated transfer line (280°C) to the APCI source operated in positive mode. Maintain the corona discharge at 2.0 µA to promote gentle charge transfer, ensuring the preservation of the C₅H₆Br₂ molecular ion[3].
HRMS Acquisition: Acquire full-scan data using a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometer. Maintain a mass resolving power of >25,000 FWHM and calibrate continuously using a lock-mass reference[3].
Algorithmic Self-Validation (Data Processing): Program the processing software to apply a dual-validation gate:
Mass Accuracy Gate: The exact mass of the monoisotopic peak (m/z 223.8836) must fall within a strict < 2 ppm mass error window.
Isotopic Fidelity Gate: The software must detect the M+2 (m/z 225.8816) and M+4 (m/z 227.8795) peaks. The intensity ratio must be 1:2:1 (±5% deviation allowed) .
Causality of Rejection: If a feature fails either gate, the system automatically rejects it as matrix noise, ensuring absolute confidence in the structural assignment.
Self-validating GC-APCI-HRMS analytical workflow for halogenated compounds.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. Google Books (University Science Books). 2
Portolés, T., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry (ACS Publications). 3
Benchchem. (n.d.). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem Technical Guides. 1
gas chromatography retention times for 1-(2,2-Dibromoethenyl)cyclopropane and impurities
An in-depth application guide for optimizing the chromatographic separation of halogenated intermediates during active pharmaceutical ingredient (API) synthesis. Executive Summary 1-(2,2-Dibromoethenyl)cyclopropane (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth application guide for optimizing the chromatographic separation of halogenated intermediates during active pharmaceutical ingredient (API) synthesis.
Executive Summary
1-(2,2-Dibromoethenyl)cyclopropane (CAS 122244-78-4) is a highly specialized, halogenated intermediate utilized extensively in the synthesis of critical APIs, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz[1]. Synthesized primarily via the Corey-Fuchs olefination of cyclopropanecarboxaldehyde[2], the reaction matrix presents a complex analytical challenge. The crude mixture contains highly polar phosphorus byproducts, volatile unreacted aldehydes, and structurally similar monobrominated impurities[3].
This guide objectively compares the performance of three standard Gas Chromatography (GC) stationary phases—DB-1, DB-5, and DB-WAX —to establish a robust, self-validating analytical method for tracking the purity and reaction kinetics of 1-(2,2-Dibromoethenyl)cyclopropane.
Scientific Causality: The Corey-Fuchs Impurity Profile
To design an effective GC method, we must first understand the chemical nature of the analytes. The Corey-Fuchs reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert an aldehyde into a gem-dibromoalkene[4].
This specific transformation generates a predictable but chromatographically diverse set of impurities:
Unreacted Starting Material : Cyclopropanecarboxaldehyde (Highly volatile, moderately polar).
Reagents & Byproducts : CBr₄ (halogenated), PPh₃ (high boiling point), and Triphenylphosphine oxide (TPPO) (extremely polar, very high boiling point)[3].
Figure 1: Reaction pathway of 1-(2,2-Dibromoethenyl)cyclopropane and associated impurities.
Experimental Methodology: A Self-Validating Protocol
A reliable analytical protocol must be self-validating to prevent false positives caused by column degradation or matrix effects. We employ a Three-Tier Injection Sequence :
Solvent Blank (Dichloromethane) : Establishes the baseline and verifies the absence of ghost peaks from previous heavy phosphorus injections.
Internal Standard Calibration : We utilize n-Dodecane as an internal standard (IS). Because its retention behavior is strictly governed by van der Waals forces, it acts as a stable reference point to calculate Relative Retention Times (RRT), normalizing any shifts caused by carrier gas fluctuations.
Spiked Matrix Sample : The crude reaction mixture is spiked with the target reference standard to confirm the exact resolution between the E/Z monobromoalkene isomers and the target dibromoalkene.
Step-by-Step GC-FID/MS Parameters
Sample Preparation : Dissolve 10 mg of the crude reaction mixture in 1.0 mL of anhydrous Dichloromethane (DCM). Add 10 µL of n-Dodecane (Internal Standard).
Injection Volume : 1.0 µL.
Inlet Temperature : 250°C (Split ratio 50:1).
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program :
Initial: 50°C (Hold 2.0 min)
Ramp: 15°C/min to 280°C (Note: DB-WAX max temperature is capped at 240°C to prevent stationary phase bleed).
DB-WAX (Polyethylene Glycol) : Polar; separates via strong dipole-dipole interactions and hydrogen bonding.
Quantitative Retention Time (RT) Comparison
Analyte / Compound
Approx. BP (°C)
DB-1 RT (min)
DB-5 RT (min)
DB-WAX RT (min)
Dichloromethane (Solvent)
39.6
1.8
1.9
2.1
Cyclopropanecarboxaldehyde
~100
3.2
3.5
5.1
1-(2-Bromoethenyl)cyclopropane
~140
5.9
6.2
7.5
n-Dodecane (Internal Standard)
216
10.0
10.2
8.0
Carbon tetrabromide (CBr₄)
189
7.5
7.8
8.5
1-(2,2-Dibromoethenyl)cyclopropane
~200
9.1
9.5
10.5
Triphenylphosphine (PPh₃)
377
14.5
14.2
18.5
Triphenylphosphine oxide (TPPO)
>360
15.8
16.5
>25.0 (Severe Tailing)
Discussion & Column Selection
The Causality of Elution Order:
Notice the behavior of the internal standard (n-Dodecane) across the columns. On the non-polar DB-1 and DB-5 columns, n-Dodecane (BP 216°C) elutes after the target dibromoalkene (BP ~200°C), strictly following boiling point thermodynamics. However, on the polar DB-WAX column, n-Dodecane elutes before the target. This occurs because the polar Polyethylene Glycol (PEG) phase repels the aliphatic alkane while engaging in strong dipole interactions with the polarizable bromine atoms of the alkene.
Why DB-5 is the Optimal Choice:
Resolution of Halogenated Isomers : The 5% phenyl cross-linkage in the DB-5 column provides the perfect amount of induced-dipole interaction to baseline-resolve the E/Z isomers of the monobromo impurity from the target 1-(2,2-Dibromoethenyl)cyclopropane. DB-1 struggles with this, often resulting in peak shouldering.
Thermal Stability for Phosphorus Byproducts : The Corey-Fuchs reaction generates massive amounts of TPPO[3]. TPPO requires oven temperatures exceeding 260°C to elute with a sharp peak shape. DB-WAX columns degrade rapidly above 240°C, causing TPPO to stick to the column, resulting in severe tailing, baseline drift, and carryover into subsequent runs. DB-5 easily handles the 280°C bake-out, ensuring a clean system for the next injection.
References
Corey–Fuchs reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Definitive Guide to the Proper Disposal of 1-(2,2-Dibromoethenyl)cyclopropane
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,2-Dibromoethenyl)cyclopropane (CAS No. 122244-78-4).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2,2-Dibromoethenyl)cyclopropane (CAS No. 122244-78-4). As a trusted partner in your research, we are committed to providing guidance that ensures the safety of laboratory personnel and maintains environmental compliance. This guide is structured to deliver immediate, actionable information grounded in established chemical safety principles.
Core Hazard Assessment
Understanding the "why" behind a protocol is critical for ensuring compliance and safety. The disposal procedure for 1-(2,2-Dibromoethenyl)cyclopropane is dictated by the combined risks of its chemical structure.
Halogenated Organic Compound: The presence of two bromine atoms classifies this compound as a halogenated hydrocarbon.[4][5] Such compounds require specific disposal pathways as they can be toxic and environmentally persistent.[6] They must never be disposed of down the drain or mixed with non-halogenated solvent waste.[4][7][8]
Cyclopropane Derivative: The cyclopropane ring is a three-membered, highly strained structure.[9] This strain makes it reactive and, like its parent molecule, imparts a high degree of flammability.[9][10][11] Cyclopropanes can react vigorously with oxidizing agents and may form explosive mixtures with air.[10][11]
Toxicity (Inferred): Similar small brominated organic molecules are known to be highly toxic, capable of being absorbed through inhalation, ingestion, or skin contact.[12] They can cause severe irritation, chemical burns, and systemic effects.[12][13] Decomposition upon heating can release toxic hydrogen bromide and bromine fumes.[12]
The confluence of these hazards mandates that 1-(2,2-Dibromoethenyl)cyclopropane be treated as a flammable, toxic, and reactive halogenated hazardous waste .
Table 1: Anticipated Hazard Profile
Hazard Class
Description
Rationale & Causality
Flammability
Highly flammable. Vapors may form explosive mixtures with air.
The presence of the cyclopropane ring imparts significant ring strain and flammability, similar to the parent cyclopropane molecule.[9][10][11]
Acute Toxicity
Assumed to be toxic if swallowed, inhaled, or in contact with skin.
Based on the known toxicity of similar small brominated organic compounds like 1,2-dibromoethane.[12][14]
Corrosivity/Irritation
Expected to cause severe skin burns and eye damage.
Dibrominated alkanes and alkenes are known to be corrosive and can cause blistering and ulceration upon contact.[12][13]
Reactivity
Incompatible with strong oxidizing agents, strong bases, and some metals.
The strained cyclopropane ring can undergo ring-opening reactions, and the overall structure may react vigorously with incompatible materials.[7][10][11]
Environmental
Potentially persistent and harmful to aquatic life.
Halogenated organic compounds are often environmentally persistent and require controlled disposal to prevent release.[15]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal steps must be performed while wearing the appropriate PPE to prevent exposure.
Table 2: Required PPE for Handling and Disposal
Equipment
Specification
Rationale
Hand Protection
Nitrile or Viton gloves.
Provides a barrier against skin contact. Always consult the glove manufacturer's compatibility chart.[7] Wash hands immediately after handling.[7]
Eye Protection
Chemical safety goggles and a full-face shield.
Protects against splashes and vapors that can cause severe eye damage.[4][13]
Body Protection
Flame-resistant laboratory coat.
Protects skin and clothing from splashes and potential fire hazards.[4]
Respiratory Protection
Use exclusively within a certified chemical fume hood.
Prevents inhalation of potentially toxic and irritating vapors.[5][7]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Location: All steps must be performed inside a properly functioning chemical fume hood.[7]
Step 1: Prepare the Designated Waste Container
Obtain a dedicated, compatible hazardous waste container. A polyethylene or glass container is recommended, as halogenated solvents can produce acids that corrode metal.[7]
The container must be in good condition with a tightly sealing screw cap.[8][16]
Affix a "Hazardous Waste" label to the container before adding any waste.[6][8]
Step 2: Label the Container Correctly
On the hazardous waste label, clearly write the full chemical name: "Waste 1-(2,2-Dibromoethenyl)cyclopropane ". Do not use abbreviations.[8]
List all constituents, including any solvents used in the solution. Estimate the percentage of each component.
Check the boxes for all applicable hazards: Flammable, Toxic, Corrosive .
Add your name, lab number, and the date of accumulation.
Step 3: Segregate and Transfer the Waste
This is a halogenated waste stream. It is imperative that it is kept separate from non-halogenated organic waste to prevent dangerous reactions and simplify disposal.[4][6][8][17]
Carefully transfer the waste into the labeled container using a funnel.
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7][16]
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Secure and Store the Waste Container
Tightly seal the cap on the waste container immediately after adding the waste.[8]
Wipe the exterior of the container clean of any residual chemical.
Store the sealed container in a designated satellite accumulation area within or near the fume hood.[6][18]
The storage area should be cool, well-ventilated, and away from heat or ignition sources.[7][16] Ensure secondary containment is used.[6]
Step 5: Arrange for Final Disposal
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
Follow all institutional procedures for hazardous waste disposal.[4][18] Never attempt to dispose of this chemical through evaporation or by pouring it down the drain.[4][7]
Disposal Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1-(2,2-Dibromoethenyl)cyclopropane.
Caption: Disposal workflow for 1-(2,2-Dibromoethenyl)cyclopropane.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
Control Ignition Sources: Eliminate all nearby flames, sparks, and hot surfaces.[19]
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[15]
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office.[6]
In Case of Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
Halogenated Solvents. University of Washington Environmental Health & Safety.
Cyclopropane CAS#: 75-19-4. ChemicalBook.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Cyclopropane. Wikipedia.
SAFETY DATA SHEET - 1,2-Dibromo-1,2-diphenylethane. Fisher Scientific.
1-(2,2-DIBROMOETHENYL)CYCLOPROPANE — Chemical Substance Information. NextSDS.
1-(2,2-DIBROMOETHENYL)-2,2,3,3-D4-CYCLOPROPANE — Chemical Substance Information. NextSDS.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
CYCLOPROPANE | CAMEO Chemicals. NOAA.
Hazardous Waste and Disposal. American Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Handling highly reactive halogenated intermediates requires a safety paradigm that goes beyond basic compliance. 1-(2,2-Dibromoethenyl)cyclopropane (CAS 122244-78-4)[1] is a critical, high-value intermediate utilized predominantly in the synthesis of Efavirenz-d4 and related non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][3].
Because it is a dense, lipophilic, and volatile halogenated alkene, standard laboratory safety protocols are insufficient. This guide provides a mechanistic, causality-driven approach to Personal Protective Equipment (PPE) selection and operational handling to ensure absolute safety and chemical integrity during drug development workflows.
Chemical Profile & Mechanistic Hazard Analysis
To select the correct PPE, we must first understand the physicochemical behavior of the molecule. 1-(2,2-Dibromoethenyl)cyclopropane presents as a colorless oil[2]. The presence of the dibromovinyl group makes this compound a potent alkylating agent and highly lipophilic. If exposed to the skin, it can rapidly penetrate standard porous materials and biological membranes, leading to acute dermal toxicity and severe tissue irritation.
Requires thermal equilibration before opening to prevent moisture condensation.
Personal Protective Equipment (PPE) Selection Matrix
Standard latex or thin nitrile gloves offer virtually zero protection against halogenated organic oils. Following hazard assessment standards, the following PPE matrix is engineered specifically for the vulnerabilities exposed by dibromovinyl compounds.
Table 2: Causality-Driven PPE Specifications
PPE Category
Required Specification
Mechanistic Causality / Justification
Hand Protection
Viton® or Heavy-Duty Nitrile (≥8 mil)
Halogenated alkenes rapidly permeate standard latex, acting as lipophilic carriers through the epidermis. Viton provides superior resistance to halogenated solvents.
Eye/Face Protection
Chemical Splash Goggles + Face Shield
The compound is a severe eye irritant. A face shield prevents droplet projection during vial septa piercing or pressurized transfers.
Body Protection
Flame-Resistant (FR) Lab Coat + Neoprene Apron
Prevents dermal exposure from accidental spills. FR is required because the compound is often handled alongside highly flammable solvents (e.g., Hexane, Methanol)[4].
Respiratory Protection
Chemical Fume Hood (Face velocity ≥100 fpm)
Vapors are acutely toxic. If engineering controls fail or during a spill outside the hood, a respirator with Organic Vapor (OV) cartridges is mandatory.
Operational Workflow & Handling Protocols
The following self-validating protocol ensures that the reagent remains pure for Efavirenz synthesis[3] while isolating the operator from exposure.
Workflow for the safe handling and transfer of 1-(2,2-Dibromoethenyl)cyclopropane.
Protocol 1: Safe Handling and Volumetric Transfer
Thermal Equilibration: Remove the vial from -20°C storage[4]. Place it unopened in a desiccator at room temperature for 30–45 minutes.
Causality: Opening a cold vial causes atmospheric moisture to condense into the oil, which will violently quench sensitive organometallic reagents used in downstream Efavirenz synthesis.
Engineering Control Verification: Ensure the chemical fume hood has a certified face velocity of ≥100 feet per minute (fpm).
Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily before you proceed.
PPE Donning: Equip Viton gloves, a flame-resistant lab coat, and a face shield over chemical splash goggles.
Transfer Execution: Use a positive displacement pipette to transfer the colorless oil.
Causality: The high density and vapor pressure of brominated organics cause standard air-displacement pipettes to leak, creating dangerous drop hazards.
Self-Validation Check: Dispense a 10 µL test volume of a safe surrogate solvent (e.g., glycerol) to confirm the positive displacement pipette seal is intact and leak-free before handling the active chemical.
Decontamination: Rinse all reusable glassware with dichloromethane[4], followed by acetone, and collect all rinses in a designated halogenated waste carboy.
Spill Response & Disposal Plan
In the event of a spill, standard paper towels must never be used. Paper increases the surface area for evaporation, rapidly filling the laboratory with toxic halogenated vapors.
Sequential logic for isolating and neutralizing halogenated organic spills.
Protocol 2: Spill Response and Neutralization
Immediate Isolation: Alert personnel and evacuate the immediate area. If the spill is inside the fume hood, close the sash completely and allow the exhaust to clear airborne vapors for 5 minutes.
PPE Escalation: Don a heavy neoprene apron and a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges if the spill breaches the fume hood containment.
Vapor Suppression: Cover the spill entirely with an inert, non-combustible absorbent like vermiculite or dry sand.
Causality: Vermiculite traps the dense oil and suppresses vapor emission without reacting with the halogenated alkene.
Collection: Use non-sparking polyethylene tools to scoop the saturated absorbent into a sealable high-density polyethylene (HDPE) container.
Disposal & Validation: Label the container strictly as "Hazardous Waste: Halogenated Organics (Brominated)" and contact Environmental Health and Safety (EHS) for pickup.
Self-Validation Check: Use a photoionization detector (PID) near the spill site to confirm ambient vapor concentrations have returned to baseline (0 ppm) before removing respiratory protection and reopening the area.
References
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